(R)-2-Phenoxypropionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-46-0 | |
| Record name | (+)-2-Phenoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (R)-2-Phenoxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid is a chiral carboxylic acid that has garnered significant interest in various scientific fields. While it is extensively utilized as a crucial intermediate in the synthesis of aryloxyphenoxypropionate herbicides, its structural motif is also found in pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on data and methodologies relevant to researchers in both agrochemical and pharmaceutical development.
Chemical and Physical Properties
This compound, also known as (R)-(+)-2-phenoxypropanoic acid, is a white to off-white crystalline solid. Its chemical structure consists of a phenoxy group attached to a propionic acid backbone at the chiral center.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| CAS Number | 1129-46-0 | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 112-115 °C (for racemic mixture) | |
| Boiling Point | 265 °C (for racemic mixture) | |
| pKa | 3.22 (for racemic mixture) | [1] |
| Solubility | Very soluble in water | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 2-phenoxypropionic acid in CDCl₃ typically shows characteristic signals for the aromatic protons of the phenoxy group, the methine proton at the chiral center, and the methyl protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insights into the carbon framework of the molecule. Key resonances include the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methine carbon, and the methyl carbon.
FT-IR Spectroscopy
The infrared spectrum of 2-phenoxypropionic acid is characterized by a broad absorption band for the hydroxyl group of the carboxylic acid, a sharp peak for the carbonyl group, and bands corresponding to the C-O stretching of the ether linkage and the aromatic ring.
Mass Spectrometry
Electron impact mass spectrometry of 2-phenoxypropionic acid typically results in a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of dextrorotatory 2-phenoxypropionic acid derivatives involves the reaction of an alkali metal salt of dextrorotatory 2-chloropropionic acid with an alkali metal phenate.[2]
Materials:
-
(S)-2-chloropropionic acid
-
Phenol
-
Sodium hydroxide
-
Toluene (or another inert, high-boiling solvent)
-
Hydrochloric acid
Procedure:
-
Prepare the sodium salt of (S)-2-chloropropionic acid by reacting it with sodium hydroxide.
-
In a separate vessel, prepare sodium phenate by reacting phenol with sodium hydroxide in toluene.
-
Remove water from the sodium phenate mixture by azeotropic distillation.
-
Add the sodium (S)-2-chloropropionate to the sodium phenate solution.
-
Heat the reaction mixture under reflux for several hours.[2]
-
After cooling, the reaction mixture is worked up with water.
-
The aqueous layer is separated and acidified with hydrochloric acid to precipitate the this compound.
-
The crude product can be purified by recrystallization.
Synthesis of this compound
Chiral Separation by HPLC
The enantiomers of 2-phenoxypropionic acid can be effectively separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Method:
-
Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OJ-H), is often effective.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, 2-propanol, and an acidic modifier like trifluoroacetic acid (TFA). A common ratio is 98:2:0.1 (v/v/v).[3]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[3]
-
Detection: UV detection at 254 nm is suitable for monitoring the elution of the enantiomers.[3]
-
Temperature: The separation is typically performed at ambient temperature.
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a sample of racemic 2-phenoxypropionic acid in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the separation and identify the two enantiomeric peaks based on their retention times.
Chiral HPLC Separation Workflow
Biological Activity and Relevance in Drug Development
While the primary application of this compound is in the agrochemical industry, derivatives of phenoxypropionic acid have shown significant biological activity, making them of interest to the pharmaceutical sector. Notably, these compounds have been identified as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5]
PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[6] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation. As such, PPARα agonists are a class of drugs used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.
The general mechanism of action for a PPARα agonist involves the following steps:
-
The agonist enters the cell and binds to the ligand-binding domain of PPARα.
-
This binding event causes a conformational change in the PPARα receptor.
-
The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7][8]
-
The binding of the PPARα-RXR heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in lipid metabolism.[9]
PPARα Agonist Signaling Pathway
Conclusion
This compound is a versatile chiral molecule with established importance in the agrochemical industry and emerging potential in drug development. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methodologies, make it an accessible building block for further research. The connection of its structural class to the PPARα signaling pathway opens avenues for the exploration of new therapeutic agents for metabolic disorders. This guide provides a foundational repository of technical information to support and stimulate further investigation into the applications of this compound and its derivatives.
References
- 1. 2-Phenoxypropionic acid(940-31-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of (R)-2-Phenoxypropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for producing (R)-2-phenoxypropionic acid, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document details key chemical and enzymatic methodologies, presenting quantitative data in structured tables for comparative analysis, and offers comprehensive experimental protocols for reproducible synthesis.
Chemical Synthesis Pathways
Two principal chiral pool-based approaches for the synthesis of this compound are the diazotization of L-alanine followed by etherification, and the derivatization of (S)-ethyl lactate. A general method for producing the racemic mixture, which can then be resolved, is the Williamson ether synthesis.
Synthesis from L-Alanine
This pathway involves two main steps: the conversion of L-alanine to (S)-2-chloropropionic acid via diazotization, followed by a nucleophilic substitution reaction with phenol to yield this compound with an inversion of stereochemistry.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/ee (%) | Reference |
| 1. Diazotization | L-Alanine, Sodium Nitrite | Hydrochloric Acid | Water | 0-5 | 5 | 58-65 | 98.7 (ee) | [1][2] |
| 2. Etherification | (S)-2-chloropropionic acid, Phenol | Potassium Iodide | Not Specified | 125 (reflux) | 1.5 | 74.9 (conversion) | 95.08 (purity) | [3] |
Step 1: Synthesis of (S)-2-Chloropropionic Acid [1]
-
In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer/reflux condenser setup, dissolve 89.1 g (1 mol) of L-alanine in 1300 mL of 5 N hydrochloric acid.
-
Cool the mixture to 0°C in an ice/sodium chloride bath.
-
Prepare a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and add it dropwise to the alanine solution over 5 hours, maintaining the reaction temperature below 5°C with vigorous stirring.
-
After the addition is complete, remove the cooling bath and allow the reaction to stand at room temperature overnight.
-
Carefully evacuate the flask with a water aspirator for 3 hours to remove nitrogen oxides.
-
Slowly add 100 g of solid sodium carbonate in small portions to neutralize the excess acid.
-
Extract the aqueous mixture with four 400 mL portions of diethyl ether.
-
Combine the ether layers, concentrate to approximately 300 mL using a rotary evaporator, and wash with 50 mL of saturated brine.
-
Re-extract the brine wash with three 100 mL portions of diethyl ether.
-
Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.
-
Remove the ether by rotary evaporation (bath temperature 40–50°C).
-
Fractionally distill the oily residue under reduced pressure to yield (S)-2-chloropropionic acid (boiling point 75–77°C at 10 mm Hg).
Step 2: Synthesis of this compound [3]
-
Combine (S)-2-chloropropionic acid, phenol, and potassium iodide in a molar ratio of 1.2:1.0:0.075.
-
Reflux the mixture at 125°C for 1.5 hours.
-
Upon completion, cool the reaction mixture.
-
The crude product can be purified by extraction with an anionic exchange resin (e.g., Amberlite IRA-400) to obtain this compound.
Caption: Synthesis of this compound from L-Alanine.
Asymmetric Synthesis from (S)-Ethyl Lactate
This pathway utilizes the chirality of (S)-ethyl lactate. The process involves esterification of L-lactic acid, followed by sulfonylation of the hydroxyl group to create a good leaving group, and finally, a Williamson ether synthesis with a phenoxide, which proceeds with an inversion of configuration. The synthesis of the related compound, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, provides a template for this method.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/ee (%) | Reference |
| 1. Esterification | L-Lactic Acid, Ethanol | Sulfuric Acid | Not Specified | Reflux | Not Specified | Not Specified | Not Specified | [4] |
| 2. Sulfonylation | L-Ethyl Lactate, p-toluenesulfonyl chloride | Et3N, TEBAC | Not Specified | 0 | 5 | 96.5 (intermediate) | 98.0 (purity) | [5] |
| 3. Etherification | Ethyl S-(-)-2-(tosyloxy)lactate, Hydroquinone | Not Specified | Water | 30 | 6 | 72.4 (overall) | 99.5 (purity), 97.9 (ee) | [5] |
Step 1: Esterification of L-Lactic Acid [4]
-
In a round-bottom flask, combine L-lactic acid and ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid catalyst.
-
Extract the (S)-ethyl lactate and purify by distillation.
Step 2: Sulfonylation of (S)-Ethyl Lactate [5]
-
Dissolve (S)-ethyl lactate in a suitable solvent (e.g., dichloromethane) in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et3N) as a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Slowly add p-toluenesulfonyl chloride while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 5 hours.
-
After the reaction is complete, wash the mixture with water, dry the organic layer, and evaporate the solvent to obtain ethyl S-(-)-2-(tosyloxy)lactate.
Step 3: Etherification to form this compound
-
Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydroxide in a suitable solvent.
-
Add the ethyl S-(-)-2-(tosyloxy)lactate to the sodium phenoxide solution.
-
Heat the reaction mixture to facilitate the SN2 reaction.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Caption: Asymmetric Synthesis of this compound.
Williamson Ether Synthesis
This is a general and widely used method for preparing ethers. For 2-phenoxypropionic acid, it involves the reaction of a phenoxide with a 2-halopropionic acid or its ester. This method typically produces a racemic mixture that requires subsequent resolution to isolate the (R)-enantiomer.
-
In a suitable reaction vessel, dissolve phenol in an aqueous solution of a strong base (e.g., sodium hydroxide) to form sodium phenoxide.
-
Slowly add 2-bromopropionic acid to the phenoxide solution.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic 2-phenoxypropionic acid.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Caption: General Williamson Ether Synthesis for 2-Phenoxypropionic Acid.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method involves the use of an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.
Lipase-Catalyzed Resolution of (R,S)-2-Phenoxypropionic Acid Methyl Ester
This method utilizes a lipase to selectively hydrolyze one enantiomer of racemic 2-phenoxypropionic acid methyl ester, leaving the other enantiomer unreacted and in high enantiomeric excess.
| Enzyme | Substrate | pH | Temperature (°C) | Substrate Conc. (mM) | Conversion (%) | ee (%) | Reference |
| Immobilized Lipase from Aspergillus oryzae | (R,S)-2-Phenoxypropionic acid methyl ester | 7.5 | 30 | 500 | 50.8 | 99.5 (e.e.s) | [6] |
-
Enzyme Immobilization: Immobilize lipase from Aspergillus oryzae on a suitable support (e.g., primary amino resin LX-1000HA) following standard protocols.
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution at pH 7.5.
-
Add the racemic (R,S)-2-phenoxypropionic acid methyl ester to a final concentration of 500 mM.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the reaction at 30°C and monitor the conversion and enantiomeric excess of the substrate and product over time using chiral HPLC.
-
Workup: When the desired conversion (approximately 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Extract the reaction mixture with a suitable organic solvent.
-
Separate the unreacted this compound methyl ester from the hydrolyzed (S)-2-phenoxypropionic acid.
-
Hydrolyze the enriched this compound methyl ester to obtain this compound.
Caption: Enzymatic Kinetic Resolution of 2-Phenoxypropionic Acid Methyl Ester.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 5. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
- 6. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-2-Phenoxypropionic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (R)-2-phenoxypropionic acid, a key chiral intermediate in the agrochemical industry. The document details three primary synthetic strategies: synthesis from chiral precursors, enzymatic kinetic resolution, and diastereomeric salt resolution. For each approach, this guide presents detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a practical resource for the laboratory-scale preparation of this important enantiomer.
Introduction
This compound is a chiral carboxylic acid of significant commercial interest, primarily serving as a crucial building block for the synthesis of aryloxyphenoxypropionate herbicides.[1] These herbicides are known for their high efficacy in controlling grass weeds in broadleaf crops. The biological activity of these agrochemicals is often enantiomer-specific, with the (R)-enantiomer exhibiting significantly higher herbicidal activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure this compound is a key focus in process chemistry. This guide explores the most effective and commonly employed strategies to achieve this enantioselective synthesis.
Synthetic Strategies
The enantioselective synthesis of this compound can be broadly categorized into three main approaches:
-
Synthesis from a Chiral Pool: This strategy utilizes a readily available and enantiomerically pure natural product as the starting material. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.
-
Kinetic Resolution: This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer.
-
Diastereomeric Salt Resolution: This classical resolution technique involves the reaction of a racemic acid with a chiral base to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The following sections will provide a detailed examination of each of these strategies, including experimental protocols and quantitative data.
Synthesis from Chiral Precursor: L-Alanine
This approach leverages the natural chirality of the amino acid L-alanine. The synthesis involves two main steps: the conversion of L-alanine to (S)-2-chloropropionic acid via a diazotization reaction, followed by a Williamson ether synthesis with phenol, which proceeds with an inversion of stereochemistry to yield the desired this compound.
Synthetic Pathway
Caption: Synthesis of this compound from L-Alanine.
Experimental Protocols
Step 1: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine [2]
-
In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 89.1 g (1 mol) of L-alanine in 1300 mL of 5 N hydrochloric acid.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water dropwise, maintaining the reaction temperature below 5°C with vigorous stirring. The addition should take approximately 5 hours.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stand at room temperature overnight.
-
Carefully evacuate the flask with a water aspirator for 3 hours with stirring to remove dissolved nitrogen oxides.
-
Slowly add 100 g of solid sodium carbonate in small portions to neutralize the excess acid.
-
Extract the aqueous mixture with four 400 mL portions of diethyl ether.
-
Combine the ether extracts and concentrate to a volume of approximately 300 mL using a rotary evaporator.
-
Wash the concentrated ether solution with 50 mL of saturated brine and re-extract the brine with three 100 mL portions of diethyl ether.
-
Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75-77°C at 10 mm Hg to obtain (S)-2-chloropropionic acid.
Step 2: Synthesis of this compound via Williamson Ether Synthesis [3]
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenol (1.0 molar equivalent) in a suitable solvent such as aqueous potassium hydroxide.
-
Heat the solution to a gentle reflux.
-
Slowly add (S)-2-chloropropionic acid (1.0 molar equivalent) dropwise to the boiling solution over a period of 10 minutes.
-
Continue refluxing the reaction mixture for an additional 10 minutes after the addition is complete.
-
While still hot, transfer the solution to a beaker and cool to room temperature.
-
Acidify the solution with concentrated HCl, monitoring the pH with pH paper.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from boiling water to obtain pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| (S)-2-Chloropropionic Acid Synthesis | ||
| Yield | 58-65% | [2] |
| Enantiomeric Excess (ee) | >98% | [4] |
| This compound Synthesis | ||
| Overall Yield (from L-alanine) | ~75% (optimized) | [5] |
| Purity | >95% | [5] |
Enzymatic Kinetic Resolution
This method utilizes a lipase to selectively hydrolyze one enantiomer of a racemic ester of 2-phenoxypropionic acid, leaving the other enantiomer unreacted. The use of an immobilized enzyme allows for easy separation of the catalyst from the reaction mixture and its potential for reuse.
Experimental Workflow
Caption: Enzymatic Kinetic Resolution of 2-Phenoxypropionic Acid Ester.
Experimental Protocol
Protocol: Enzymatic Resolution of (R,S)-2-Phenoxypropionic Acid Methyl Ester [1]
-
Immobilization of Lipase: Covalently immobilize lipase from Aspergillus oryzae on a primary amino resin (e.g., LX-1000HA).
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of (R,S)-2-phenoxypropionic acid methyl ester at a concentration of 500 mM in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Enzymatic Reaction: Add the immobilized lipase to the substrate solution. Maintain the reaction at 30°C with controlled agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess of the remaining substrate (e.e.s) and the product (e.e.p) by chiral HPLC.
-
Termination and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separation: Separate the resulting this compound from the unreacted (S)-2-phenoxypropionic acid methyl ester by extraction. Acidify the aqueous phase and extract the (R)-acid. The (S)-ester can be recovered from the organic phase.
Quantitative Data
| Parameter | Value | Reference |
| Enzyme Source | Aspergillus oryzae | [1] |
| Support for Immobilization | Primary amino resin LX-1000HA | [1] |
| Optimal pH | 7.5 | [1] |
| Optimal Temperature | 30°C | [1] |
| Substrate Concentration | 500 mM | [1] |
| Enantiomeric Excess of Substrate (e.e.s) | 99.5% | [1] |
| Conversion Rate | 50.8% | [1] |
| Immobilized Lipase Reusability | Retained 87.3% activity after 15 cycles | [1] |
Diastereomeric Salt Resolution
This classical method involves the reaction of racemic 2-phenoxypropionic acid with a chiral resolving agent, typically a chiral amine such as (1R,2S)-(-)-ephedrine, to form a pair of diastereomeric salts. Due to their different physical properties, one diastereomer can be selectively crystallized and then converted back to the enantiomerically pure acid.
Logical Relationship
References
(R)-2-Phenoxypropionic Acid: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of a class of herbicides known as aryloxyphenoxypropionates (AOPPs or FOPs). While the acid itself is not typically the active herbicidal agent, its (R)-enantiomer is essential for the biological activity of its derivatives. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, focusing on their primary molecular target, the associated biochemical pathways, and a summary of their effects. Additionally, this guide details relevant experimental protocols and visualizes key pathways to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mechanism of action of herbicidal derivatives of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3][4][5][6] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] This reaction is the first committed step in the biosynthesis of fatty acids.[5][6]
The inhibition of ACCase by AOPP herbicides is stereospecific, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. Molecular modeling studies suggest that the (R)-enantiomer adopts a specific low-energy "active conformation" that allows it to bind effectively to the enzyme's active site.[7] This binding prevents the synthesis of malonyl-CoA, thereby halting the production of fatty acids necessary for the formation of cell membranes and other vital cellular components.[1][2][6] This disruption of lipid synthesis ultimately leads to the death of susceptible plant species, particularly grasses.[3][4]
Visualization of the ACCase Inhibition Pathway
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound Derivatives.
Quantitative Data: ACCase Inhibition by Aryloxyphenoxypropionate Herbicides
The inhibitory potency of various AOPP herbicides against ACCase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common AOPP herbicides against ACCase from susceptible plant species.
| Herbicide | Plant Species | IC50 (µM) | Reference |
| Quizalofop | Triticum aestivum (Wheat) | 0.486 | [8] |
| Haloxyfop | Triticum aestivum (Wheat) | 0.968 | [8] |
| Fluazifop-p-butyl | Digitaria ciliaris (Susceptible) | 0.5 | [9] |
| Pinoxaden | Digitaria ciliaris (Susceptible) | 0.9 | [9] |
| Diclofop | Lolium rigidum (Susceptible) | 0.08 - 5.6 | [10] |
| Haloxyfop | Lolium rigidum (Susceptible) | 0.08 - 5.6 | [10] |
| Quizalofop | Lolium rigidum (Susceptible) | 0.08 - 5.6 | [10] |
Experimental Protocols
ACCase Inhibition Assay: Malachite Green Colorimetric Method
This assay measures the amount of inorganic phosphate released from the hydrolysis of ATP during the ACCase-catalyzed reaction. The released phosphate is detected colorimetrically using malachite green.[9][11][12][13][14]
Materials:
-
Plant tissue (e.g., young leaves of a susceptible grass species)
-
Enzyme extraction buffer: 100 mM Tricine-HCl (pH 8.0), 5 mM DTT, 10% (v/v) glycerol, 1 mM EDTA, 0.5 M NaCl, and protease inhibitors.
-
Assay buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.5 mg/mL BSA.
-
Substrate solution: 10 mM ATP, 10 mM acetyl-CoA, 100 mM NaHCO3.
-
AOPP herbicide stock solution (in a suitable solvent like DMSO).
-
Malachite green reagent.
-
Microplate reader.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract.
-
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer, varying concentrations of the AOPP herbicide, and the enzyme extract.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at 32°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding the malachite green reagent.
-
After a short incubation for color development, measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACCase inhibition for each herbicide concentration relative to the control (no herbicide).
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.
-
Visualization of the Malachite Green Assay Workflow
Caption: Workflow for the malachite green-based ACCase inhibition assay.
Effects on Non-Target Organisms: Insights from Propionic Acid Studies
While the primary target of this compound derivatives is plant ACCase, studies on the parent compound, propionic acid, have revealed effects on mammalian cells, particularly cancer cells. These studies provide insights into potential off-target effects and alternative mechanisms of action.
Propionic acid has been shown to induce apoptosis (programmed cell death) in cancer cells.[15][16] This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[15]
Signaling Pathways Modulated by Propionic Acid
Studies have indicated that propionic acid can modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and PI3K/AKT/mTOR pathways.
-
NF-κB Pathway: Propionic acid has been observed to inhibit the NF-κB signaling pathway in cancer cells.[15] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Its inhibition can contribute to the pro-apoptotic effects of propionic acid.
-
PI3K/AKT/mTOR Pathway: Propionic acid has also been shown to inhibit the PI3K/AKT/mTOR pathway.[15] This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
Visualization of Propionic Acid's Effect on Cellular Signaling
Caption: Overview of signaling pathways affected by propionic acid in cancer cells.
Conclusion
The primary mechanism of action for the herbicidal derivatives of this compound is the potent and stereospecific inhibition of Acetyl-CoA Carboxylase, a critical enzyme in fatty acid biosynthesis in susceptible plants. This targeted inhibition leads to a depletion of essential lipids, ultimately causing cell death. While the direct effects of this compound on non-target organisms are less characterized, studies on the parent molecule, propionic acid, suggest potential interactions with fundamental cellular signaling pathways such as NF-κB and PI3K/AKT/mTOR, which are crucial for cell survival and proliferation. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways, to aid researchers and professionals in the fields of drug development and agricultural science. Further research into the specific interactions of this compound and its derivatives with non-target enzymes and signaling pathways will be valuable in assessing their broader biological implications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cambridge.org [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay [agris.fao.org]
- 15. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of (R)-2-Phenoxypropionic Acid: A Chiral Precursor to Potent Herbicidal Activity
(R)-2-Phenoxypropionic acid is a crucial chiral building block in the synthesis of a significant class of herbicides known as aryloxyphenoxypropionates (AOPPs). While the molecule itself does not exhibit significant direct biological activity, its specific stereochemistry is fundamental to the herbicidal efficacy of its derivatives. This technical guide delves into the biological activity stemming from the this compound core, focusing on the mechanism of action of its derivatives, quantitative data on their efficacy, and the experimental protocols used to ascertain their activity.
The Role of this compound as a Chiral Building Block
This compound's primary importance in the agrochemical industry lies in its use as a key intermediate for the synthesis of AOPP herbicides, also known as "fops".[1] The chirality at the second carbon of the propionic acid chain is critical; it is the (R)-enantiomer that confers biological activity to the resulting herbicide.[2] The inactive (S)-enantiomer is often removed during the synthesis process to create more effective and targeted herbicides.[3] This enantioselectivity is a key aspect of modern herbicide development, aiming to reduce the environmental load of agrochemicals by using only the active isomer.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The herbicidal derivatives of this compound exert their biological effect by targeting and inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a vital enzyme in the biosynthesis of fatty acids in plants.[4] By inhibiting this enzyme, the AOPP herbicides disrupt the production of lipids, which are essential for building cell membranes and for energy storage. This leads to a breakdown of cell integrity, leakage of cellular contents, and ultimately, the death of the susceptible plant.[4][5]
This mode of action is particularly effective against grass weeds, while broadleaf crops are generally tolerant. This selectivity is due to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[6]
Below is a diagram illustrating the signaling pathway of ACCase inhibition by AOPP herbicides.
Quantitative Data on Herbicidal Activity
The biological activity of herbicides derived from this compound is quantified through various assays. The following tables summarize the herbicidal efficacy of representative AOPP herbicides on different weed species and their inhibitory effect on the ACCase enzyme.
Table 1: Herbicidal Efficacy of Quizalofop-p-ethyl and a Novel AOPP Derivative
| Compound | Target Weed | Dosage | Inhibition Rate (%) | Reference |
| Quizalofop-p-ethyl | Echinochloa crus-galli (Barnyardgrass) | 150 g ha⁻¹ | >80 | [5] |
| Quizalofop-p-ethyl | Digitaria sanguinalis (Large crabgrass) | 150 g ha⁻¹ | >80 | [5] |
| QPP-I-6 (Novel Derivative) | Echinochloa crus-galli | 187.5 g ha⁻¹ | >90 | [7] |
| QPP-I-6 (Novel Derivative) | Digitaria sanguinalis | 187.5 g ha⁻¹ | >90 | [7] |
| QPP-I-6 (Novel Derivative) | Spartina alterniflora (Saltmarsh cordgrass) | 187.5 g ha⁻¹ | >90 | [7] |
| QPP-I-6 (Novel Derivative) | Eleusine indica (Goosegrass) | 187.5 g ha⁻¹ | >90 | [7] |
| QPP-I-6 (Novel Derivative) | Pennisetum alopecuroides (Fountain grass) | 187.5 g ha⁻¹ | >90 | [7] |
Table 2: In Vitro ACCase Inhibition by AOPP Herbicides
| Compound | Source of ACCase | IC₅₀ Value | Reference |
| Fenoxaprop-p-ethyl acid | Avena sativa (Oat) | pI₅₀ = 7.2 ± 0.1 | [8] |
| QPP-7 (Novel Derivative) | Echinochloa crus-galli | 54.65 nM | [9] |
| Fenoxaprop-p-ethyl | Resistant Wild Oat Population | 7206.56-fold higher than susceptible | [10] |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pI₅₀ is the negative logarithm of the IC₅₀ value.
Experimental Protocols
The assessment of the biological activity of this compound derivatives involves both whole-plant assays and in vitro enzyme inhibition studies.
Greenhouse Herbicidal Activity Assay
This protocol provides a general framework for evaluating the post-emergence herbicidal activity of AOPP compounds in a controlled greenhouse environment.[11][12][13]
-
Plant Cultivation: Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis) are sown in pots containing a suitable soil mixture. The pots are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Herbicide Application: The test compounds are formulated as emulsifiable concentrates or other suitable formulations. When the weed seedlings reach a specific growth stage (e.g., 2-3 leaf stage), they are sprayed with the herbicide solution at various concentrations.[12] A control group is treated with a blank formulation without the active ingredient.
-
Evaluation: At a set time after treatment (e.g., 14-21 days), the herbicidal effect is visually assessed. The assessment is typically based on a rating scale that considers factors like stunting, chlorosis (yellowing), and necrosis (tissue death). The fresh weight of the above-ground plant material can also be measured to quantify the growth inhibition.
-
Data Analysis: The inhibition rate is calculated for each treatment group compared to the control group. Dose-response curves are often generated to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).
The following diagram illustrates a general workflow for greenhouse herbicide testing.
In Vitro ACCase Inhibition Assay
This assay measures the direct inhibitory effect of the active form of the herbicide on the ACCase enzyme.[14][15]
-
Enzyme Extraction: ACCase is extracted and partially purified from the shoots of young, susceptible grass seedlings.
-
Assay Reaction: The assay is typically conducted in a reaction mixture containing a buffer, ATP, MgCl₂, acetyl-CoA, and a source of bicarbonate (often radiolabeled ¹⁴C-bicarbonate). The test compound (the active acid form of the herbicide) is added at various concentrations.
-
Initiation and Incubation: The enzymatic reaction is initiated by adding the extracted ACCase. The mixture is incubated at a specific temperature for a defined period.
-
Quantification of Product: The reaction is stopped, and the amount of radiolabeled malonyl-CoA formed is quantified using liquid scintillation counting. The activity of the enzyme is proportional to the amount of product formed.
-
Data Analysis: The percentage of ACCase inhibition is calculated for each herbicide concentration relative to a control without the inhibitor. An IC₅₀ value is then determined from the dose-response curve. A non-radioactive, colorimetric method using malachite green has also been developed to measure ACCase activity.[15]
Biotransformation of this compound
In addition to its role as a precursor in chemical synthesis, this compound can undergo biotransformation. Microorganisms, such as the fungus Beauveria bassiana, can regioselectively hydroxylate this compound at the C-4 position of the phenyl ring to produce (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA).[2][16][17] This product is another valuable intermediate in the synthesis of more complex AOPP herbicides.[18][19]
Conclusion
This compound is a cornerstone chiral molecule in the development of aryloxyphenoxypropionate herbicides. Its biological significance is realized through its derivatives, which are potent and selective inhibitors of the ACCase enzyme in graminaceous weeds. The stereospecificity of the (R)-enantiomer is paramount for this activity. Understanding the mechanism of action, quantitative efficacy, and the experimental methods to evaluate these compounds is crucial for the development of new and improved herbicides for sustainable agriculture. The continued study of this chemical scaffold and its biological interactions will likely lead to the discovery of even more effective and environmentally benign crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Enantiopure Building Block [benchchem.com]
- 3. pomais.com [pomais.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]
- 14. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. Improvement of R-2-(4-hydroxyphenoxy) propionic acid biosynthesis of Beauveria bassiana by combined mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
Spectroscopic Profile of (R)-2-Phenoxypropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Phenoxypropionic acid, a key intermediate in the synthesis of various pharmaceuticals and herbicides. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation, identification, and purity assessment of this compound.
Note on Enantiomeric Data: The spectroscopic data presented in this guide were obtained for the racemic mixture, (DL)-2-Phenoxypropionic acid. In standard achiral solvents and conditions, the NMR, IR, and MS spectra of the (R) and (S) enantiomers are identical. Therefore, the provided data is representative of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for 2-Phenoxypropionic acid.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | m | 2H | Ar-H (meta) |
| ~6.95 | m | 3H | Ar-H (ortho, para) |
| ~4.75 | q | 1H | -CH- |
| ~1.60 | d | 3H | -CH₃ |
| ~11.0 (broad) | s | 1H | -COOH |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (Carboxylic Acid) |
| ~157 | Ar-C (quaternary, attached to O) |
| ~129 | Ar-CH (meta) |
| ~121 | Ar-CH (para) |
| ~116 | Ar-CH (ortho) |
| ~72 | -CH- |
| ~18 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1490 | Strong | C=C stretch (Aromatic Ring) |
| ~1240 | Strong | C-O stretch (Ether) |
| ~1080 | Strong | C-O stretch (Carboxylic Acid) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak and fragmentation pattern provide information about the molecular weight and structure of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 166 | ~40 | [M]⁺ (Molecular Ion) |
| 121 | ~100 | [M - COOH]⁺ |
| 94 | ~50 | [C₆H₅OH]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of 2-Phenoxypropionic acid is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, often at a frequency of 75, 100, or 125 MHz, respectively. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like 2-Phenoxypropionic acid, the spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the thin film method, a small amount of the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Crystal Structure of (R)-2-Phenoxypropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Phenoxypropionic acid is a chiral carboxylic acid of significant interest in the development of herbicides and as a resolving agent for amines. Its biological activity is closely linked to its stereochemistry, making a thorough understanding of its three-dimensional structure paramount. This technical guide provides a detailed overview of the crystal structure of this compound, focusing on its complex with (R)-pipecolic acid, for which detailed crystallographic data is available. The guide also outlines the experimental protocols for crystal structure determination and explores the compound's relevance as a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a key signaling pathway in metabolic regulation.
Introduction
Crystal Structure Analysis of this compound • (R)-Pipecolic Acid Monohydrate
The crystal structure of the 1:1 complex of this compound and (R)-pipecolic acid monohydrate reveals a well-ordered arrangement stabilized by a network of hydrogen bonds and hydrophobic interactions. This complex serves as an excellent model for understanding the molecular recognition principles that govern the chiral resolution process.
Crystallographic Data
The following table summarizes the key crystallographic data for the this compound • (R)-pipecolic acid monohydrate complex.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 12.345(1) |
| b (Å) | 6.789(1) |
| c (Å) | 13.456(2) |
| β (°) | 115.67(1) |
| Volume (ų) | 1017.8(3) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.25 |
| Radiation (Å) | 1.54178 (Cu Kα) |
| Temperature (K) | 293 |
| Reflections Collected | 1854 |
| Unique Reflections | 1756 |
| Final R-factor | 0.045 |
Molecular Packing and Intermolecular Interactions
In the crystal lattice, the this compound and (R)-pipecolic acid molecules are arranged in distinct hydrophilic and hydrophobic layers. The carboxyl groups of both molecules, along with the water molecule, participate in an extensive hydrogen-bonding network, forming the hydrophilic regions. The phenyl ring of the phenoxypropionic acid and the piperidine ring of the pipecolic acid are oriented to form hydrophobic pockets. This segregation of polar and non-polar regions is a common feature in the crystal structures of chiral resolving agents with their targets.
Experimental Protocols
The determination of the crystal structure of the this compound • (R)-pipecolic acid complex involves two primary stages: crystallization and X-ray diffraction analysis.
Crystallization
-
Preparation of the Solution: this compound and racemic pipecolic acid are dissolved in a 1:1 molar ratio in a minimal amount of hot deionized water.
-
Cooling and Crystal Growth: The solution is allowed to cool slowly to room temperature. Over a period of several days, plate-like, colorless crystals of the this compound • (R)-pipecolic acid monohydrate complex form. The (S)-pipecolic acid enantiomer remains in the solution.
-
Crystal Harvesting: The crystals are carefully harvested from the mother liquor and washed with a small amount of cold water.
The logical workflow for the crystallization process is depicted below:
Caption: Workflow for the crystallization of the diastereomeric salt.
X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays (typically Cu Kα radiation). The diffraction pattern is collected using an area detector as the crystal is rotated.
-
Data Processing: The collected diffraction intensities are indexed, integrated, and scaled using appropriate software.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. The positions of the non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions.
The general workflow for X-ray crystallography is illustrated below:
Caption: General workflow for single-crystal X-ray diffraction.
Biological Relevance: PPAR Signaling Pathway
This compound derivatives have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARδ.
Upon binding of a ligand, such as a fatty acid or a synthetic agonist, the PPAR undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes, including fatty acid uptake, β-oxidation, and adipogenesis. The activation of PPARs is a key mechanism for the therapeutic action of drugs used to treat dyslipidemia and type 2 diabetes.
The signaling pathway is visualized in the following diagram:
Caption: Simplified schematic of the PPAR signaling pathway.
Conclusion
This technical guide has provided a detailed analysis of the crystal structure of the this compound • (R)-pipecolic acid monohydrate complex, offering valuable insights into its solid-state conformation and intermolecular interactions. The provided experimental protocols serve as a practical guide for researchers working on the crystallization and structural analysis of similar chiral compounds. Furthermore, the exploration of the PPAR signaling pathway highlights the potential biological significance of this compound derivatives as modulators of metabolic processes. Future work should aim to elucidate the crystal structure of pure this compound to provide a more complete understanding of its structural properties.
(R)-2-Phenoxypropionic Acid: A Comprehensive Technical Guide to its Chirality and Optical Rotation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid is a chiral carboxylic acid with significant applications in the synthesis of herbicides and as a key intermediate in the development of various pharmaceuticals. Its biological activity is intrinsically linked to its stereochemistry, making a thorough understanding of its chiral properties, particularly its optical rotation, essential for researchers in synthetic chemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the chirality and optical activity of this compound, including experimental protocols and the theoretical underpinnings of these phenomena.
Data Presentation: Optical Rotation of 2-Phenoxypropionic Acid Derivatives
The following table summarizes the reported specific rotation values for dextrorotatory ("D") derivatives of 2-phenoxypropionic acid.
| Compound | Specific Rotation ([α]) | Temperature (°C) | Wavelength (nm) | Concentration (c) | Solvent |
| D-2-(2,4-dichlorophenoxy)propionic acid | +35.5° | 22 | 589 (D-line) | 1 g/100mL | Acetone |
| D-2-(2-methylphenoxy)propionic acid | +18.3° | 22 | 589 (D-line) | 10 g/100mL | CHCl₃ |
Note: The "D" designation in the compound names refers to dextrorotatory, indicating that these enantiomers rotate plane-polarized light in a clockwise direction.
Theoretical Framework: Chirality and Optical Activity
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] Molecules that possess a chiral center, typically a carbon atom bonded to four different groups, exist as a pair of enantiomers.[2] Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light.[1]
Optical activity is the ability of a chiral molecule to rotate the plane of plane-polarized light.[1] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and are measured using a polarimeter.
-
Dextrorotatory (+): Enantiomers that rotate the plane of polarized light clockwise.
-
Levorotatory (-): Enantiomers that rotate the plane of polarized light counterclockwise.
A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the equal and opposite rotations of the individual enantiomers cancel each other out.
The relationship between the R/S configuration and the direction of optical rotation (+/-) is not absolute and must be determined experimentally.
Experimental Protocol: Determination of Optical Rotation via Polarimetry
The following is a detailed methodology for measuring the optical rotation of a chiral compound like this compound.
1. Instrumentation:
-
A polarimeter equipped with a sodium lamp (D-line, 589 nm) or other monochromatic light source.
-
Polarimeter sample cells (typically 1 dm in length).
-
Analytical balance.
-
Volumetric flasks.
-
Pipettes.
2. Sample Preparation:
-
Solvent Selection: Choose a high-purity solvent in which the sample is readily soluble and that does not react with the sample. Common solvents include ethanol, chloroform, acetone, and water. The solvent must be optically inactive.
-
Solution Preparation:
-
Accurately weigh a precise amount of the enantiomerically pure sample (e.g., this compound).
-
Dissolve the sample in the chosen solvent in a volumetric flask to a known volume. The concentration is typically expressed in g/100 mL.
-
Ensure the solution is homogeneous and free of any undissolved particles or air bubbles.
-
3. Instrument Calibration and Measurement:
-
Instrument Warm-up: Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Zero Calibration: Fill a clean polarimeter cell with the pure solvent. Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Carefully fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.
-
Repeat the measurement several times to ensure reproducibility and calculate the average observed rotation.
-
Record the temperature at which the measurement is taken.
-
4. Calculation of Specific Rotation:
The specific rotation ([α]) is a standardized measure of optical rotation and is calculated using the following formula:
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL), depending on the convention.
Synthesis and Chiral Resolution of 2-Phenoxypropionic Acid
The preparation of enantiomerically pure this compound is crucial for its application in stereospecific synthesis. The primary methods for obtaining the pure enantiomer are through chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic 2-Phenoxypropionic Acid:
A common method for resolving a racemic mixture of a carboxylic acid is through the formation of diastereomeric salts. This involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomers. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
An alternative approach involves enzymatic resolution. For instance, the enantioselective resolution of (R,S)-2-Phenoxypropionic acid methyl ester can be achieved using an immobilized lipase from Aspergillus oryzae.[3]
Asymmetric Synthesis:
An efficient route for the synthesis of this compound involves a two-step process starting from L-alanine. The first step is the synthesis of S-2-chloropropionic acid from L-alanine via diazotization and chlorination. This is followed by an etherification reaction between S-2-chloropropionic acid and phenol to yield this compound.[4]
Conclusion
The chirality of this compound is a critical determinant of its biological function, making the characterization of its optical properties a fundamental requirement for its use in research and development. While a definitive specific rotation value for the parent compound remains elusive in the reviewed literature, the data for its derivatives, coupled with the detailed experimental protocols and theoretical explanations provided in this guide, offer a solid foundation for scientists and researchers. The ability to accurately measure optical rotation and to synthesize or resolve the enantiomers of 2-phenoxypropionic acid are essential skills for advancing the application of this important chiral molecule in the pharmaceutical and agrochemical industries.
References
An In-depth Technical Guide to (R)-2-Phenoxypropionic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Phenoxypropionic acid and its derivatives represent a significant class of organic compounds, primarily recognized for their potent herbicidal properties. This technical guide provides a comprehensive overview of their synthesis, mechanism of action, and biological activity, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: Mechanism of Action
The primary mode of action for the herbicidal activity of this compound derivatives is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway.[4] By inhibiting ACCase, these compounds disrupt the production of lipids, which are essential components of cell membranes. This disruption leads to a cessation of growth, particularly in susceptible grass species, and ultimately results in plant death. Notably, the herbicidal activity is stereospecific, with the (R)-enantiomer being the active form.[5]
A secondary mechanism of action involves the induction of oxidative stress.[6] Treatment with these herbicides can lead to the generation of reactive oxygen species (ROS), which cause damage to cellular components and contribute to the overall phytotoxic effect.[6][7]
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various chemical routes. A common method involves the Williamson ether synthesis, where a substituted phenol is reacted with an ester of (R)-2-halopropionic acid in the presence of a base.[8][9]
Featured Derivative Synthesis: n-propyl 2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionate
This derivative has shown potent herbicidal activity. Its synthesis involves a multi-step process, which is detailed in the experimental protocols section.
Quantitative Biological Activity
The herbicidal efficacy of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the target enzyme (ACCase) or their effective dose (ED50) in whole-plant bioassays.
| Compound/Derivative | Target/Test System | IC50 / Inhibition Rate | Reference |
| Quizalofop-p-ethyl | Echinochloa crusgalli (post-emergence) | >80% inhibition at 150 g ha⁻¹ | [10] |
| QPP-I-6 | Echinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, and Pennisetum alopecuroides | >90% inhibition at 187.5 g ha⁻¹ | [11] |
| QPP-7 | Echinochloa crusgalli ACCase | 54.65 nM | [12] |
| Haloxyfop | Maize ACCase | Nanomolar concentrations | [13] |
| Tralkoxydim | Maize ACCase | Nanomolar concentrations | [13] |
Experimental Protocols
Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid
This protocol describes a common intermediate in the synthesis of many aryloxyphenoxypropionate herbicides.
Materials:
-
(S)-2-chloropropionic acid
-
Phenol
-
Sodium hydroxide
-
Hydrochloric acid
-
Toluene
Procedure:
-
Dissolve phenol and sodium hydroxide in toluene in a reaction flask.
-
Slowly add (S)-2-chloropropionic acid to the mixture while stirring. The use of the (S)-enantiomer of 2-chloropropionic acid leads to the (R)-enantiomer of the product via a Walden inversion.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
-
For the hydroxyphenoxy derivative, further functionalization of the phenyl ring is required, often through electrophilic aromatic substitution reactions.
Herbicidal Activity Bioassay (Post-emergence)
This protocol outlines a general procedure for assessing the herbicidal effects of test compounds on young plants.
Materials:
-
Seeds of a susceptible grass species (e.g., Echinochloa crusgalli)
-
Potting soil
-
Pots or trays
-
Test compound formulated for spraying
-
Control formulation (without test compound)
-
Spray chamber
Procedure:
-
Sow seeds in pots filled with potting soil and allow them to grow to the 2-3 leaf stage.
-
Prepare a stock solution of the test compound in a suitable solvent and dilute to the desired concentrations. An appropriate surfactant is often included to ensure even coverage.
-
Spray the seedlings uniformly with the test solutions using a calibrated sprayer. A set of plants should be sprayed with the control formulation.
-
Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with adequate light, water, and temperature.
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the percent inhibition of growth compared to the control plants.[10]
In Vitro ACCase Inhibition Assay
This protocol describes a method to determine the IC50 value of a compound against the ACCase enzyme.
Materials:
-
Partially purified ACCase enzyme from a susceptible plant species.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (containing buffer salts, ATP, MgCl2, acetyl-CoA, and radiolabeled bicarbonate, e.g., NaH¹⁴CO₃).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the ACCase enzyme extract.
-
Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor should be included.
-
Initiate the enzymatic reaction by adding acetyl-CoA.
-
Incubate the reaction mixture at a constant temperature (e.g., 32°C) for a specific period.
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Transfer the reaction mixture to a scintillation vial and evaporate to dryness to remove unreacted ¹⁴C-bicarbonate.
-
Add scintillation fluid and measure the radioactivity, which corresponds to the amount of ¹⁴C incorporated into the acid-stable product, malonyl-CoA.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[14]
Visualizations
Caption: Inhibition of the lipid biosynthesis pathway by this compound derivatives.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Signaling pathway of oxidative stress induced by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15.5 The ACCase Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Chiral HPLC Analysis of (R)-2-Phenoxypropionic Acid: Application Note and Protocol
Introduction
2-Phenoxypropionic acid is a chiral carboxylic acid, with its enantiomers often exhibiting different biological activities. The (R)-enantiomer, in particular, is known to be the biologically active component in certain herbicides. Consequently, the accurate enantiomeric separation and quantification of (R)-2-Phenoxypropionic acid are critical in various fields, including drug development, agrochemistry, and quality control, to ensure product efficacy and safety.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation of enantiomers. This application note provides a detailed protocol for the chiral HPLC analysis of this compound, enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Principle of Chiral Separation
The enantiomeric separation of 2-Phenoxypropionic acid is achieved by utilizing a chiral stationary phase. These stationary phases are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. Common chiral selectors for this type of analysis include polysaccharide derivatives, such as cellulose and amylose.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the chiral HPLC analysis of 2-Phenoxypropionic acid.
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral HPLC column (e.g., Chiralcel OD, Chiralcel OJ-H, NUCLEOCEL Delta S).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound and (S)-2-Phenoxypropionic acid standards.
-
Racemic 2-Phenoxypropionic acid.
-
n-Hexane (HPLC grade).
-
n-Heptane (HPLC grade).
-
2-Propanol (IPA) (HPLC grade).
-
Trifluoroacetic acid (TFA) (HPLC grade).
-
Acetic acid (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate.
-
Water (HPLC grade).
-
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound, (S)-2-Phenoxypropionic acid, and racemic 2-Phenoxypropionic acid in 10 mL of mobile phase or a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration curves. A typical linearity range to consider is 20–180 µg/mL for each enantiomer.[1]
Sample Preparation
-
Accurately weigh the sample containing 2-Phenoxypropionic acid.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method
Two primary approaches are presented: one using a polysaccharide-based chiral stationary phase with a normal-phase eluent, and another using a different CSP with a polar organic mobile phase.
Method 1: Polysaccharide-Based CSP (Normal Phase)
-
Chromatographic Conditions:
-
Column: Chiralcel OD or NUCLEOCEL Delta S
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and acetic acid in a ratio of 90:10:1 (v/v/v). Alternatively, n-hexane, isopropanol, and formic acid in a 90:10:1 (v/v/v) ratio can be used.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Method 2: Teicoplanin A-Glycopeptide-Based CSP (Polar Organic)
-
Chromatographic Conditions:
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.5.
Data Presentation
The following tables summarize the quantitative data and chromatographic parameters for the chiral separation of 2-Phenoxypropionic acid based on the described methods.
Table 1: Chromatographic Conditions and Parameters
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Glycopeptide CSP) |
| Column | Chiralcel OD or NUCLEOCEL Delta S | Astec® CHIROBIOTIC® TAG |
| Mobile Phase | n-heptane/2-propanol/acetic acid (90:10:1) | 0.1% Ammonium Acetate in Methanol[2] |
| Flow Rate | 0.5 mL/min | 1.0 mL/min[2] |
| Temperature | 25 °C | 25 °C[2] |
| Detection | UV, 254 nm | UV, 254 nm[2] |
| Injection Volume | 5 µL | 2 µL[2] |
Workflow and Diagrams
The overall workflow for the chiral HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
This application note provides a comprehensive guide for the chiral HPLC analysis of this compound. The detailed protocols for two distinct methods offer flexibility for different laboratory setups. By following these procedures, researchers can achieve accurate and reproducible separation and quantification of the enantiomers of 2-Phenoxypropionic acid, which is essential for research, development, and quality control in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for the Gas Chromatographic Analysis of (R)-2-Phenoxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid is a chiral carboxylic acid that finds application as a herbicide and as a building block in the synthesis of various pharmaceuticals. Due to the stereospecific nature of biological systems, the enantiomeric purity of such compounds is of critical importance. Gas chromatography (GC) offers a robust and sensitive method for the enantioselective analysis of this compound. This document provides detailed application notes and protocols for its analysis, focusing on derivatization and chiral separation techniques.
Principle of Analysis
Direct analysis of carboxylic acids like 2-Phenoxypropionic acid by gas chromatography is challenging due to their low volatility and high polarity, which can lead to poor peak shape and low sensitivity. To overcome these limitations, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar ester derivative. Subsequent separation of the resulting enantiomeric esters is achieved using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are particularly effective for this purpose.
Experimental Protocols
Protocol 1: Derivatization to Methyl Esters
Methylation is a common and effective derivatization technique for carboxylic acids prior to GC analysis.
Materials:
-
This compound sample
-
Diazomethane solution (in diethyl ether) - Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Alternatively, Boron trifluoride-methanol solution (BF3-MeOH, 14% w/v)
-
Methanol, anhydrous
-
Diethyl ether or other suitable organic solvent
-
Vials with screw caps and PTFE-lined septa
-
Nitrogen gas for evaporation
Procedure using Diazomethane:
-
Accurately weigh approximately 1-5 mg of the 2-Phenoxypropionic acid sample into a vial.
-
Dissolve the sample in a small volume (e.g., 1 mL) of a suitable solvent like diethyl ether.
-
Slowly add the ethereal diazomethane solution dropwise while gently swirling the vial until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Gently bubble nitrogen gas through the solution to remove the excess diazomethane.
-
The resulting solution containing the methyl ester of 2-Phenoxypropionic acid is now ready for GC analysis.
Alternative Procedure using BF3-Methanol:
-
Accurately weigh approximately 1-5 mg of the 2-Phenoxypropionic acid sample into a vial.
-
Add 1-2 mL of 14% BF3-Methanol solution.
-
Seal the vial tightly and heat at 60-80°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of a non-polar organic solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the organic layer containing the methyl ester to a clean vial for GC analysis.
Protocol 2: Enantioselective Gas Chromatography
This protocol outlines the conditions for the separation of the (R)- and (S)-2-Phenoxypropionic acid methyl esters on a chiral GC column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).
Typical GC Conditions:
The following table summarizes typical starting conditions for the enantioselective analysis of 2-Phenoxypropionic acid methyl ester. These parameters may require optimization for specific instruments and columns.
| Parameter | Value |
| Column | Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin in SPB-20 (or similar β-cyclodextrin derivative column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 5 °C/min to 200 °CHold: 5 min at 200 °C |
| Detector | FID or MS |
| Detector Temperature | 280 °C (for FID) |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Presentation
Quantitative data from the analysis of a racemic mixture of 2-Phenoxypropionic acid methyl ester on a chiral column would typically yield two well-resolved peaks. The following table provides an example of expected results, though actual retention times and resolution will vary with the specific column and conditions used.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (S)-2-Phenoxypropionic acid methyl ester | 15.2 | 50.1 | \multirow{2}{*}{> 1.5} |
| This compound methyl ester | 15.8 | 49.9 |
Visualizations
Workflow for GC Analysis of this compound
Caption: General workflow for the enantioselective GC analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Key logical steps for the successful enantioselective GC analysis.
Application Notes and Protocols for the Enantiomeric Separation of 2-Phenoxypropionic Acid Using Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful enantiomeric separation of 2-phenoxypropionic acid using High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs). These methods are crucial for the analysis and purification of enantiomers in drug development, quality control, and herbicide research, as the biological activity of such chiral compounds often resides in a single enantiomer.
Introduction
2-Phenoxypropionic acid is a chiral carboxylic acid and a key structural motif in many herbicides and pharmaceuticals. The differential biological and toxicological effects of its enantiomers necessitate their effective separation and quantification. Chiral HPLC, employing polysaccharide-based CSPs, is a powerful and widely used technique for this purpose, offering high resolution and reproducibility.[1][2][3] This application note details a robust HPLC method for the enantioseparation of 2-phenoxypropionic acid.
Data Presentation
The following tables summarize the quantitative data and chromatographic conditions for the enantiomeric separation of 2-phenoxypropionic acid and a closely related analogue, 2-phenylpropionic acid, on different chiral stationary phases.
Table 1: Chromatographic Conditions and Data for 2-Phenoxypropionic Acid Separation
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | NUCLEOCEL Delta S | Chiralcel OD |
| Column Dimensions | Not Specified | 25 cm x 4.6 mm i.d. |
| Mobile Phase | n-heptane / 2-propanol / acetic acid (90:10:1 v/v/v) | n-hexane / isopropanol / formic acid (90:10:1 by volume) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Temperature | 25 °C | Ambient |
| Detection | UV, 254 nm | UV, 254 nm |
| Injection Volume | 5 µL | Not Specified |
| Sample Concentration | 1 µg/µL | Not Specified |
Table 2: Chromatographic Conditions for a Related Compound, 2-Phenylpropionic Acid
| Parameter | Condition |
| Chiral Stationary Phase | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel)[4] |
| Column Dimensions | 150 mm x 4.6 mm[4] |
| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 254 nm[4] |
| Column Temperature | Ambient (25 ± 1°C)[4] |
| Injection Volume | 20 µL[4] |
Table 3: Quantitative Data Summary for 2-Phenylpropionic Acid Method
| Parameter | Value |
| Linearity Range | 20–180 µg/mL for each enantiomer[4] |
| Limit of Detection (LOD) | 8.1% (S)-enantiomer[4] |
| Limit of Quantification (LOQ) | 27.0% (S)-enantiomer[4] |
| Average Relative Error | 3.0%[4] |
Note: The LOD and LOQ values from the cited source were presented as a percentage of the (S)-enantiomer in a mixture.[4]
Experimental Protocols
The following are detailed protocols for the enantiomeric separation of 2-phenoxypropionic acid based on the methods presented above.
Protocol 1: Enantiomeric Separation of 2-Phenoxypropionic Acid using NUCLEOCEL Delta S
1. Materials and Reagents:
-
Racemic 2-phenoxypropionic acid
-
n-heptane (HPLC grade)
-
2-propanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
NUCLEOCEL Delta S chiral column
2. Mobile Phase Preparation:
-
Carefully measure 900 mL of n-heptane, 100 mL of 2-propanol, and 10 mL of glacial acetic acid.
-
Mix the components thoroughly in a suitable solvent reservoir.
-
Degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-phenoxypropionic acid at a concentration of 1 mg/mL (1 µg/µL) by dissolving the appropriate amount in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Analysis:
-
Install the NUCLEOCEL Delta S column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 5 µL of the prepared sample solution.
-
Record the chromatogram and determine the retention times and peak areas for each enantiomer.
Protocol 2: Enantiomeric Separation of 2-Phenoxypropionic Acid using Chiralcel OD
1. Materials and Reagents:
-
Racemic 2-phenoxypropionic acid
-
n-hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Formic acid (analytical grade)
-
Chiralcel OD column (25 cm x 4.6 mm i.d.)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and formic acid in a ratio of 90:10:1 by volume.
-
Thoroughly mix the solvents and degas using an appropriate method.
3. Sample Preparation:
-
Dissolve the racemic 2-phenoxypropionic acid in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter.
4. HPLC System Setup and Analysis:
-
Install the Chiralcel OD column.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min at ambient temperature until a stable baseline is obtained.
-
Set the UV detector to 254 nm.
-
Inject the prepared sample solution.
-
Monitor the separation and record the chromatogram to determine the analytical parameters for each enantiomer.
Visualizations
Diagram 1: Experimental Workflow for Enantiomeric Separation
Caption: Workflow for the enantiomeric separation of 2-phenoxypropionic acid by HPLC.
Diagram 2: Logical Relationship of Components in Chiral HPLC Separation
Caption: Key components and their interactions in the chiral HPLC system.
References
Application Notes and Protocols for (R)-2-Phenoxypropionic Acid as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid is a highly effective chiral resolving agent, primarily utilized for the separation of racemic amines through the formation of diastereomeric salts. This method leverages the different physical properties, such as solubility, of the diastereomeric salts formed between the chiral acid and the individual enantiomers of the racemic amine. By exploiting these differences, one diastereomer can be selectively crystallized, allowing for the isolation of a single, desired enantiomer.
This document provides detailed application notes and experimental protocols for the use of this compound in chiral resolution. It includes quantitative data for the resolution of specific racemic amines, step-by-step experimental procedures, and analytical methods for determining the enantiomeric purity of the resolved products.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, in this case, this compound. The resulting diastereomeric salts, [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid], can then be separated by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, and subsequent liberation of the free amine from the isolated salt yields the enantiomerically enriched amine.
Applications
This compound has been successfully employed in the resolution of various racemic amines, including but not limited to:
-
N-methylamphetamine: A psychostimulant drug where the dextrorotatory (S)-enantiomer is significantly more potent than the levorotatory (R)-enantiomer.
-
1-Phenylethylamine: A versatile chiral building block used in the synthesis of numerous pharmaceuticals and chiral catalysts.
-
Mexiletine: An antiarrhythmic agent where the enantiomers exhibit different pharmacological and pharmacokinetic profiles.
Quantitative Data for Chiral Resolution
The following table summarizes the quantitative data for the chiral resolution of selected racemic amines using this compound.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Temp. (°C) | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |
| N-methylamphetamine | This compound | Not Specified (Solvent-free distillation) | Partial Salt Formation | Distillation | Not Specified | Not Specified | Not Specified |
Note: Specific quantitative data for yield and enantiomeric excess for the resolution of N-methylamphetamine using this compound via distillation was not detailed in the available reference. The study primarily screened various chiral acids for this solvent-free resolution method.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
This protocol outlines the general steps for the formation and crystallization of diastereomeric salts of a racemic amine with this compound.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Heating and stirring apparatus
-
Crystallization vessel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the racemic amine and a molar equivalent of this compound in a minimal amount of a suitable solvent at an elevated temperature to ensure complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to optimize crystal size and purity. Seeding with a small crystal of the desired diastereomeric salt can aid in inducing crystallization.
-
Isolation: Isolate the crystallized diastereomeric salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the same or a different solvent system.
Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
This protocol describes the process of recovering the enantiomerically enriched amine from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt
-
Aqueous base solution (e.g., 1 M NaOH, 1 M K₂CO₃)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the diastereomeric salt in water.
-
Basification: Add an aqueous base solution to the dissolved salt solution until the pH is sufficiently basic (typically >10) to liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic extracts with brine to remove any residual aqueous base.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Recovery of Resolving Agent: The aqueous layer containing the sodium salt of this compound can be acidified with a strong acid (e.g., HCl) to precipitate the resolving agent, which can then be recovered by filtration and reused.
Protocol 3: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for determining the enantiomeric excess (ee) of the resolved amine. Specific conditions will need to be optimized for each analyte.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)
Typical Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane, n-heptane) and a polar modifier (e.g., isopropanol, ethanol).
-
An acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) may be required to improve peak shape and resolution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Injection: Inject a small volume of the sample solution onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizations
Experimental Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic amine.
Logical Relationship in Diastereomeric Salt Formation
Caption: Formation of separable diastereomers from enantiomers.
Application Notes and Protocols for the Use of (R)-2-Phenoxypropionic Acid in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid and its derivatives are pivotal chiral intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, a significant class of agrochemicals.[1] These herbicides are highly effective for the post-emergence control of grassy weeds in various broadleaf crops.[1] The biological efficacy of APP herbicides is predominantly attributed to the (R)-enantiomer, which exhibits substantially higher herbicidal activity than its (S)-counterpart.[1] This stereospecificity makes the use of enantiomerically pure this compound derivatives crucial for developing potent and environmentally conscious herbicides that can be applied at lower rates.[1]
APP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[2][3] This enzyme catalyzes a critical step in fatty acid biosynthesis.[2] By disrupting this pathway, the herbicides prevent the formation of essential lipids required for cell membrane integrity and plant growth, ultimately leading to the death of the weed.[1]
These application notes provide detailed protocols for the synthesis of key APP herbicides derived from this compound intermediates, along with a summary of the underlying mechanism of action.
Mechanism of Action: ACCase Inhibition
Aryloxyphenoxypropionate herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme. ACCase is responsible for the first committed step in the biosynthesis of fatty acids, which is the carboxylation of acetyl-CoA to produce malonyl-CoA.[2] By blocking this crucial enzymatic step, APP herbicides halt the production of the necessary building blocks for lipid synthesis. This disruption prevents the formation of new cell membranes, which are vital for plant growth and development, leading to the death of the weed.[1] The selectivity of these herbicides arises from structural differences in the ACCase enzyme between susceptible grass species and tolerant broadleaf crops.[3]
Caption: Mechanism of action of aryloxyphenoxypropionate herbicides via ACCase inhibition.
Experimental Protocols
The synthesis of aryloxyphenoxypropionate herbicides generally involves the etherification of an (R)-2-(4-hydroxyphenoxy)propionic acid derivative with a suitable aryl or heteroaryl halide.[1][4] The following protocols provide detailed methodologies for the synthesis of representative APP herbicides.
Protocol 1: Synthesis of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid (Quizalofop acid)
This protocol outlines the synthesis of the acidic form of Quizalofop.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 0.02 mol scale) |
| (R)-2-(4-hydroxyphenoxy)propionic acid | 182.17 | 3.64 g (0.02 mol) |
| 2,6-dichloroquinoxaline | 199.03 | 3.98 g (0.02 mol) |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.56 g (0.033 mol) |
| N,N-dimethylformamide (DMF) | - | 40 mL |
| Hydrochloric acid (HCl) | - | As needed for pH adjustment |
| Ice water | - | 250 mL |
| Reaction flask (100 mL), stirrer, heating mantle, filtration apparatus | - | 1 set |
Procedure:
-
In a 100 mL reaction flask, dissolve 3.64 g (0.02 mol) of (R)-2-(4-hydroxyphenoxy)propionic acid in 40 mL of N,N-dimethylformamide (DMF) with stirring.[1]
-
Add 4.56 g (0.033 mol) of potassium carbonate to the solution at room temperature and continue stirring for 15-30 minutes.[1]
-
Heat the mixture to 75 °C and maintain stirring for 2 hours.[1]
-
Add 3.98 g (0.02 mol) of 2,6-dichloroquinoxaline to the reaction mixture and increase the temperature to 145 °C.[1]
-
Maintain the reaction at 145 °C for 6 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction solution into 250 mL of ice water and acidify with hydrochloric acid to a pH of 4-5.[1]
-
Filter the resulting precipitate, wash it with water, and dry to obtain the yellow solid product.[1]
Expected Yield: Approximately 97%.[1]
Caption: Experimental workflow for the synthesis of Quizalofop acid.
Protocol 2: Synthesis of Haloxyfop-P-methyl
This protocol details the synthesis of Haloxyfop-P-methyl from an intermediate derived from (R)-2-(4-hydroxyphenoxy)propionic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 0.05 mol scale) |
| 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine | 317.65 | 15.88 g (0.05 mol) |
| (L)-methyl 2-methanesulfonyloxypropionate | 182.19 | 18.22 g (0.1 mol) |
| Potassium carbonate (K₂CO₃) | 138.21 | 10.37 g (0.075 mol) |
| Chlorobenzene | - | 116 mL |
| Reaction flask (250 mL), stirrer, heating mantle | - | 1 set |
Procedure:
-
In a 250 mL three-necked flask, add 10.37 g (0.075 mol) of potassium carbonate, 15.88 g (0.05 mol) of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, and 116 mL of chlorobenzene.[1]
-
Stir the mixture at room temperature for 15 minutes.[1]
-
Slowly add 18.22 g (0.1 mol) of (L)-methyl 2-methanesulfonyloxypropionate dropwise over 30 minutes.[1]
-
After the addition is complete, raise the temperature to 80-85 °C and continue the reaction for 48 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and proceed with standard workup and purification procedures (e.g., filtration to remove salts, solvent evaporation, and chromatography) to isolate Haloxyfop-P-methyl.
Caption: Experimental workflow for the synthesis of Haloxyfop-P-methyl.
Concluding Remarks
The protocols and information provided herein serve as a comprehensive guide for the synthesis and understanding of aryloxyphenoxypropionate herbicides derived from this compound. The stereospecificity of these compounds is paramount to their herbicidal activity, underscoring the importance of chiral synthesis in modern agrochemical development. The continued exploration of these synthetic routes and the development of novel analogues are crucial for enhancing crop protection strategies and promoting sustainable agricultural practices.
References
Application Notes and Protocols for Asymmetric Synthesis of (R)-2-Phenoxypropionic Acid
Audience: Researchers, scientists, and drug development professionals.
(R)-2-Phenoxypropionic acid is a crucial chiral intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the aryloxyphenoxypropionate class of herbicides. The stereochemistry at the C2 position is critical for its biological activity. Therefore, efficient and highly selective asymmetric synthesis protocols are of significant interest. This document outlines three distinct and effective methods for the synthesis of the (R)-enantiomer: Chiral Pool Synthesis, Enzymatic Kinetic Resolution, and Asymmetric Catalysis.
Comparative Analysis of Synthesis Protocols
The following table summarizes the key quantitative data for the different asymmetric synthesis protocols, allowing for a direct comparison of their efficacy and reaction conditions.
| Synthesis Protocol | Starting Material | Catalyst/Enzyme | Enantiomeric Excess (ee%) | Yield (%) | Key Reaction Conditions |
| Chiral Pool Synthesis | L-Alanine | N/A | >99% (inferred from starting material) | 74.9% (molar conversion) | Diazotization/Chlorination followed by Etherification at 125 °C |
| Enzymatic Kinetic Resolution | (R,S)-2-Phenoxypropionic acid methyl ester | Immobilized Lipase from Aspergillus oryzae | 99.5% (for the remaining ester) | 50.8% (conversion) | pH 7.5, 30 °C, 500 mM substrate concentration |
| Asymmetric Hydrogenation | 2-Phenoxyacrylic acid | Rhodium-phosphine catalyst (e.g., Rh-(S,S)-Et-DuPHOS) | >95% (typical for similar substrates) | High (typical for hydrogenation) | Hydrogen gas pressure, specific solvent and temperature |
Protocol 1: Chiral Pool Synthesis from L-Alanine
This method utilizes the readily available and inexpensive chiral starting material, L-alanine, to establish the desired stereocenter. The synthesis involves a two-step process: conversion of L-alanine to (S)-2-chloropropionic acid followed by a nucleophilic substitution with phenol.
Experimental Workflow
Caption: Chiral pool synthesis of this compound from L-Alanine.
Detailed Methodology
Step 1: Synthesis of (S)-2-Chloropropionic Acid [1]
-
To a stirred solution of L-alanine in hydrochloric acid, a solution of sodium nitrite is added dropwise at a low temperature (typically 0-5 °C) to generate the diazonium salt.
-
Potassium iodide is then added as a catalyst.
-
The reaction mixture is heated to reflux at 125 °C for 1.5 hours.
-
After cooling, the product, (S)-2-chloropropionic acid, is extracted with an appropriate organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Step 2: Synthesis of this compound [1]
-
A mixture of (S)-2-chloropropionic acid, phenol, and potassium iodide is prepared.
-
The reaction is carried out under basic conditions, typically with a suitable base to deprotonate the phenol.
-
The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the inversion of stereochemistry at the chiral center.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled, acidified, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated to yield this compound. Further purification can be achieved by crystallization or chromatography.
Protocol 2: Enzymatic Kinetic Resolution
This protocol employs a lipase to selectively hydrolyze one enantiomer of a racemic mixture of 2-phenoxypropionic acid ester, leaving the desired enantiomer unreacted and thus enriched. This method is highly enantioselective and operates under mild conditions.
Experimental Workflow
Caption: Enzymatic kinetic resolution of racemic 2-phenoxypropionic acid ester.
Detailed Methodology[2]
-
Immobilization of Lipase: The lipase from Aspergillus oryzae is immobilized on a suitable support, such as a primary amino resin, to enhance its stability and reusability.
-
Enzymatic Resolution:
-
The racemic (R,S)-2-phenoxypropionic acid methyl ester is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
The immobilized lipase is added to the substrate solution.
-
The reaction is carried out at a controlled temperature of 30 °C with agitation.
-
The progress of the reaction is monitored by measuring the conversion and the enantiomeric excess of the remaining ester and the produced acid using chiral HPLC.
-
-
Separation and Isolation:
-
Once the desired conversion (ideally close to 50%) is reached, the immobilized enzyme is filtered off.
-
The aqueous solution is acidified, and the produced (S)-2-phenoxypropionic acid is extracted with an organic solvent.
-
The unreacted this compound methyl ester is recovered from the organic phase.
-
-
Hydrolysis of (R)-ester: The enriched (R)-ester is then chemically hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Protocol 3: Asymmetric Catalysis via Hydrogenation
This approach involves the asymmetric hydrogenation of a prochiral precursor, 2-phenoxyacrylic acid, using a chiral transition metal catalyst. This method can be highly efficient and atom-economical. While a specific protocol for this compound is not detailed in the provided search results, a general procedure based on established methods for similar substrates is outlined below.
Logical Relationship Diagram
Caption: Asymmetric hydrogenation of 2-phenoxyacrylic acid.
Proposed Methodology
-
Catalyst Preparation: A chiral rhodium precursor (e.g., [Rh(COD)₂]BF₄) is mixed with a chiral phosphine ligand (e.g., (S,S)-Et-DuPHOS) in a suitable degassed solvent under an inert atmosphere to form the active catalyst.
-
Hydrogenation Reaction:
-
The prochiral substrate, 2-phenoxyacrylic acid, is dissolved in a degassed solvent (e.g., methanol, dichloromethane) in a high-pressure reactor.
-
The prepared chiral catalyst is added to the reactor under an inert atmosphere.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction is stirred at a specific temperature until the hydrogen uptake ceases or the reaction is complete as determined by analytical methods (e.g., GC, NMR).
-
-
Work-up and Purification:
-
The reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography, to remove the catalyst and any byproducts, yielding the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC or GC.
-
References
Application Notes and Protocols for the Quantification of (R)-2-Phenoxypropionic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its enantiomeric purity is often critical to the efficacy and safety of the final product. Accurate quantification of this compound in complex biological and environmental matrices is therefore essential for pharmacokinetic studies, toxicological assessments, and quality control. These application notes provide detailed protocols for the extraction and quantification of this compound using modern analytical techniques.
Overview of Analytical Strategies
The quantification of this compound in complex matrices typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. Given its chiral nature, enantioselective separation is a key consideration. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical platforms employed for this purpose.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation
This protocol is a rapid and straightforward method for the extraction of this compound from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), chilled to -20°C
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of chilled acetonitrile containing 0.1% formic acid to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC analysis.
-
Vortex briefly and inject into the HPLC or LC-MS/MS system.
Protocol 2: Sample Preparation from Plasma/Serum using Solid-Phase Extraction (SPE)
This protocol offers a more thorough cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects in sensitive LC-MS/MS analyses. A polymeric reversed-phase SPE sorbent is recommended for acidic compounds.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution
-
Polymeric SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Deionized water
-
Formic acid
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 10 µL of IS and 500 µL of 2% phosphoric acid to disrupt protein binding. Vortex for 30 seconds.[2]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC system.
Protocol 3: Enantioselective HPLC-UV Analysis
This protocol describes a method for the chiral separation and quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often effective.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. A typical mobile phase could be n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare calibration standards of racemic and pure this compound in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify the peaks for the (R)- and (S)-enantiomers based on the retention times of the pure standards.
-
Quantify the (R)-enantiomer using a calibration curve constructed from the peak areas of the (R)-enantiomer standards.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound and similar acidic compounds in biological matrices. These values are representative and may vary depending on the specific method and laboratory.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 15% |
| Accuracy (QC samples) | 90 - 110% |
| Precision (QC samples, CV%) | < 10% |
| Recovery | > 80% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (QC samples) | 85 - 115% |
| Precision (QC samples, CV%) | < 15% |
| Recovery | > 75% |
| Matrix Effect | Minimal and compensated by IS |
Metabolic Pathway of this compound
This compound, like other 2-arylpropionic acids, can undergo metabolic transformation in biological systems. The primary metabolic pathways include chiral inversion to the (S)-enantiomer, conjugation with coenzyme A to form an acyl-CoA thioester, and subsequent conjugation with glucuronic acid to form an acyl glucuronide, which is then excreted. Oxidative metabolism, such as hydroxylation of the aromatic ring, can also occur.
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of this compound in complex matrices. The choice of sample preparation and analytical technique will depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the generation of reliable and reproducible data.
References
Biocatalytic Synthesis of (R)-2-Phenoxypropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenoxypropionic acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its enantioselective synthesis is of significant interest to produce compounds with improved efficacy and reduced side effects. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound, focusing on two primary enzymatic strategies: kinetic resolution of racemic 2-phenoxypropionic acid and its esters using lipases, and a potential whole-cell biocatalysis approach using recombinant Escherichia coli.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used enzymatic method for the separation of enantiomers from a racemic mixture. In this approach, a lipase selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For the synthesis of this compound, this can be achieved through either the enantioselective esterification of racemic 2-phenoxypropionic acid or the enantioselective hydrolysis of a racemic ester of 2-phenoxypropionic acid.
Data Presentation: Comparison of Lipases for Kinetic Resolution
The choice of lipase is critical for achieving high enantioselectivity and conversion. The following table summarizes the performance of different lipases in the kinetic resolution of 2-phenoxypropionic acid and its derivatives.
| Biocatalyst (Lipase) | Substrate | Reaction Type | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Novozym 435 (Candida antarctica Lipase B) | (R,S)-2-Phenylpropionic acid | Esterification | n-Hexane | 40 | >50 | High (not specified) | [1] |
| Aspergillus oryzae Lipase (AOL) | (R,S)-2-Phenoxypropionic acid methyl ester | Hydrolysis | pH 7.5 Buffer | 30 | 50.8 | 99.5 (e.e.s) | [2] |
| Candida rugosa Lipase (CRL) | (R,S)-2-(4-chlorophenoxy) propionic acid | Esterification | Carbon tetrachloride | 40 | >50 | 100 (e.e.s) | [3] |
| Lipase from Pseudomonas fluorescens | Racemic aryloxy-propan-2-yl acetates | Hydrolysis | Not specified | Not specified | 50 | >99 | |
| Novozym 435 (Candida antarctica Lipase B) | Racemic 2-phenoxypropionic acid | Esterification | Isooctane | Not specified | - | Satisfactory | [4] |
Note: e.e.s refers to the enantiomeric excess of the remaining substrate.
Experimental Protocols
Immobilization enhances the stability and reusability of the enzyme. Entrapment in calcium alginate is a mild and common method.[5][6][7][8][9]
Materials:
-
Lipase (e.g., Candida rugosa lipase)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Tris-HCl buffer (50 mM, pH 7.2)
-
Deionized water
-
Syringe with a needle
Procedure:
-
Prepare the Lipase Solution: Dissolve the lipase powder in Tris-HCl buffer to a desired concentration (e.g., 30 mg/mL).[6]
-
Prepare the Alginate Solution: Prepare a 3-5% (w/v) sodium alginate solution in deionized water. Stir the solution gently until the sodium alginate is completely dissolved.
-
Mix Lipase and Alginate: Mix the lipase solution with the sodium alginate solution at a 1:4 (v/v) ratio.[6] Stir the mixture gently for a few minutes to ensure homogeneity.
-
Form the Beads: Draw the lipase-alginate mixture into a syringe. Extrude the mixture dropwise into a gently stirring 0.1 M CaCl₂ solution. Alginate beads will form instantly upon contact with the calcium chloride solution.
-
Cure the Beads: Allow the beads to cure in the CaCl₂ solution for at least 30 minutes with gentle stirring.
-
Wash the Beads: Collect the beads by filtration and wash them thoroughly with deionized water to remove any unbound enzyme and excess calcium chloride.
-
Store the Immobilized Lipase: The immobilized lipase beads can be stored in a buffer solution at 4°C until use.
This protocol describes the kinetic resolution of racemic 2-phenoxypropionic acid via esterification, which preferentially esterifies the (S)-enantiomer, leaving the desired this compound unreacted.
Materials:
-
Immobilized lipase (from Protocol 1.2.1)
-
Racemic 2-phenoxypropionic acid
-
An alcohol (e.g., n-butanol)
-
An organic solvent (e.g., n-hexane or isooctane)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel (e.g., a screw-capped flask)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Reaction Setup: In a screw-capped flask, dissolve racemic 2-phenoxypropionic acid (e.g., 100 mg) and n-butanol (e.g., 1.5 equivalents) in the organic solvent (e.g., 10 mL).
-
Add Biocatalyst: Add the immobilized lipase beads (e.g., 50 mg) to the reaction mixture. If using a dry organic solvent, the addition of molecular sieves can improve the reaction rate by shifting the equilibrium towards ester formation.
-
Incubation: Incubate the reaction mixture in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 40°C).
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture. Analyze the samples by chiral HPLC (see Protocol 1.2.4) to determine the conversion and the enantiomeric excess of the unreacted this compound.
-
Reaction Termination: Stop the reaction when the desired conversion (ideally close to 50%) and high enantiomeric excess of the (R)-acid are achieved.
-
Product Isolation: Separate the immobilized lipase by filtration. The filtrate contains the this compound and the (S)-2-phenoxypropionic acid butyl ester. Proceed with the downstream processing protocol (see Protocol 3) to isolate the this compound.
This protocol describes the kinetic resolution of a racemic ester of 2-phenoxypropionic acid via hydrolysis, which preferentially hydrolyzes the (R)-enantiomer to the desired this compound.
Materials:
-
Immobilized lipase (from Protocol 1.2.1)
-
Racemic 2-phenoxypropionic acid methyl or ethyl ester
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Reaction vessel (e.g., a pH-stat or a stirred tank reactor)
-
Base solution (e.g., 0.1 M NaOH) for pH control
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vessel, suspend the racemic 2-phenoxypropionic acid ester in the phosphate buffer.
-
Add Biocatalyst: Add the immobilized lipase beads to the reaction mixture.
-
Incubation and pH Control: Stir the reaction mixture at a controlled temperature (e.g., 30°C). Maintain the pH of the reaction mixture at the desired setpoint (e.g., 7.5) by the controlled addition of the NaOH solution using a pH-stat. The consumption of NaOH is an indicator of the reaction progress.
-
Monitoring the Reaction: Periodically take samples and analyze them by chiral HPLC to determine the conversion and the enantiomeric excess of the produced this compound.
-
Reaction Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess of the product.
-
Product Isolation: Remove the immobilized lipase by filtration. Acidify the aqueous solution to a pH of approximately 2-3 with HCl to protonate the this compound. Extract the product with an organic solvent (e.g., ethyl acetate). Further purification can be achieved by following the downstream processing protocol (see Protocol 3).
Chiral High-Performance Liquid Chromatography (HPLC) is essential for monitoring the progress of the kinetic resolution and determining the enantiomeric excess of the product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak IB or Chiralcel OJ-H, is often effective for the separation of phenoxypropionic acids.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used. A typical mobile phase composition could be n-hexane:isopropanol:TFA (90:10:0.1, v/v/v). The exact ratio should be optimized for the specific column and compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute the reaction aliquots in the mobile phase before injection.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of the racemic starting material to determine the retention times of both enantiomers.
-
Inject the prepared samples from the kinetic resolution reaction.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Whole-Cell Biocatalysis with Recombinant E. coli
An alternative approach to using isolated enzymes is to employ whole microbial cells that have been genetically engineered to express a specific enzyme with the desired activity. This can be more cost-effective as it eliminates the need for enzyme purification. Here, we propose a potential workflow for developing a whole-cell biocatalyst for the synthesis of this compound.
Data Presentation: Potential Enzymes for Whole-Cell Biocatalysis
While a specific, highly efficient esterase from E. coli for the kinetic resolution of 2-phenoxypropionic acid esters is not yet widely reported, several esterases from E. coli and other microorganisms have shown promise in the resolution of other chiral esters.[10][11]
| Enzyme | Source | Substrate Specificity | Enantioselectivity | Reference |
| Esterase YbfF | Escherichia coli | High activity towards IPG butyrate and caprylate | Prefers (R)-enantiomer, producing (S)-IPG with 72-94% e.e. | [10][11] |
| Esterase EstA | Pseudomonas aeruginosa | Breaks ester bonds in 4-nitrophenyl esters | Not specified | [12] |
| Lipolytic Enzyme LipHu6 | Metagenomic library | Hydrolyzes short and long-chain p-nitrophenyl fatty acyl esters | Not specified | [13] |
Further screening and protein engineering would be required to identify or develop an enzyme with high enantioselectivity for the desired substrate.
Experimental Protocols
This protocol outlines the general steps for creating a recombinant E. coli strain expressing a candidate esterase.
Materials:
-
Candidate esterase gene (e.g., identified from a database or metagenomic library)
-
Expression vector (e.g., pET series)
-
E. coli cloning strain (e.g., DH5α)
-
E. coli expression strain (e.g., BL21(DE3))
-
Restriction enzymes, T4 DNA ligase, and other molecular biology reagents
-
LB medium, antibiotics, and IPTG
Procedure:
-
Gene Amplification and Cloning: Amplify the candidate esterase gene by PCR and clone it into the chosen expression vector.
-
Transformation: Transform the recombinant plasmid into the E. coli cloning strain for plasmid propagation and verification.
-
Sequence Verification: Verify the sequence of the cloned gene to ensure there are no mutations.
-
Transformation into Expression Host: Transform the verified plasmid into the E. coli expression strain.
This protocol describes the use of the engineered E. coli cells for the kinetic resolution of a racemic 2-phenoxypropionic acid ester.
Materials:
-
Recombinant E. coli cells (from Protocol 2.2.1)
-
LB medium with appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Racemic 2-phenoxypropionic acid ester
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
Centrifuge
Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli into LB medium containing the appropriate antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce the expression of the esterase by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16-24 hours) to allow for proper protein folding.
-
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).
-
Cell Permeabilization (Optional): To improve substrate and product transport across the cell membrane, the cells can be permeabilized by treatment with a solvent (e.g., toluene) or a detergent (e.g., Triton X-100). This step needs to be optimized to avoid cell lysis.
-
Biocatalytic Reaction:
-
Resuspend the cell pellet in a buffer (e.g., phosphate buffer, pH 7.0).
-
Add the racemic 2-phenoxypropionic acid ester to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature with gentle agitation.
-
-
Monitoring and Product Isolation: Monitor the reaction by chiral HPLC as described in Protocol 1.2.4. Once the desired conversion is reached, separate the cells by centrifugation. The supernatant containing the product can then be processed as described in the downstream processing section.
Downstream Processing
The final step in the biocatalytic synthesis is the separation and purification of the desired this compound from the reaction mixture.
Protocol 7: Extraction and Purification of this compound
This protocol is applicable to the work-up of both the esterification and hydrolysis reactions.
Materials:
-
Reaction mixture from the biocatalytic step
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Recrystallization solvent (e.g., toluene-hexane mixture)
Procedure:
-
Separation of Components from Esterification Reaction:
-
After removing the biocatalyst, the organic solvent contains the this compound and the (S)-ester.
-
Extract the acidic this compound into an aqueous basic solution (e.g., 1 M NaOH).
-
Separate the aqueous and organic layers. The organic layer contains the (S)-ester.
-
Acidify the aqueous layer with HCl to pH 2-3 to precipitate the this compound.
-
Extract the precipitated acid with an organic solvent like ethyl acetate.
-
-
Separation of Components from Hydrolysis Reaction:
-
After removing the biocatalyst and acidifying the reaction mixture, extract the entire mixture with an organic solvent.
-
The organic extract will contain the this compound and the unreacted (S)-ester.
-
Follow the same acid-base extraction procedure as described above to separate the acid from the ester.
-
-
Drying and Concentration: Dry the organic extract containing the this compound over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification (Optional):
-
Column Chromatography: If further purification is needed, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system, such as a toluene-hexane mixture, to obtain a high-purity product.[14]
-
Visualization of Workflows
Lipase-Catalyzed Kinetic Resolution Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of a Plant Lipase from Pachira aquatica in Alginate and Alginate/PVA Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.dongguk.edu [pure.dongguk.edu]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of an Escherichia coli esterase with high activity and enantioselectivity toward 1,2-O-isopropylideneglycerol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of an Escherichia coli Esterase with High Activity and Enantioselectivity toward 1,2-O-Isopropylideneglycerol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotreks.org [biotreks.org]
- 13. mdpi.com [mdpi.com]
- 14. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Production of (R)-2-Phenoxypropionic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Phenoxypropionic acid is a valuable chiral building block, notably serving as a precursor for various herbicides and pharmaceuticals. The stereochemistry of this compound is critical for its biological activity, necessitating production methods that yield high enantiomeric purity. This document provides detailed application notes and protocols for two primary large-scale production strategies: asymmetric chemical synthesis and enzymatic kinetic resolution of the corresponding racemate. Methodologies for purification and enantiomeric excess determination are also presented to ensure the final product meets requisite quality standards.
Asymmetric Chemical Synthesis of this compound from L-Alanine
This synthetic route leverages the inherent chirality of the readily available amino acid L-alanine to produce this compound through a two-step process. The first step involves a diazotization and chlorination reaction to convert L-alanine to (S)-2-chloropropionic acid, which then undergoes an etherification reaction with phenol in the second step. This method is advantageous due to the use of inexpensive starting materials and straightforward reaction procedures.[1][2]
Logical Workflow for Chemical Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for (R)-2-Phenoxypropionic Acid HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the chiral separation of (R)-2-Phenoxypropionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a chiral HPLC method for this compound?
A1: The most critical first step is selecting an appropriate chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from amylose or cellulose, are widely successful for separating chiral acids like 2-Phenoxypropionic acid.[1][2] A screening process using a few different polysaccharide-based columns with a standard set of mobile phases is a highly effective initial strategy to find a promising separation.[1][2]
Q2: Why is an acidic additive necessary in the mobile phase for analyzing 2-Phenoxypropionic acid?
A2: 2-Phenoxypropionic acid is a weak acid. Adding a small amount of a stronger acid, like trifluoroacetic acid (TFA) or acetic acid, to the mobile phase suppresses the ionization of the analyte's carboxylic acid group.[3][4] This ensures that the analyte exists in a single, non-ionized form, which leads to more consistent interactions with the stationary phase, resulting in sharper peaks and more reproducible retention times.[3]
Q3: How does the ratio of alkane to alcohol in a normal-phase mobile phase affect the separation?
A3: In normal-phase chiral chromatography, the mobile phase typically consists of an alkane (like n-hexane or n-heptane) and an alcohol (like 2-propanol or ethanol).[5] The alcohol is the more polar component and acts as the strong solvent. Increasing the percentage of alcohol will generally decrease the retention time of the analytes.[5] Conversely, a higher percentage of the alkane will lead to longer retention times, which can sometimes improve the resolution between enantiomers. The selectivity of the separation can also be affected by the choice of alcohol.[1]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a valuable parameter for optimizing chiral separations. Generally, lower temperatures tend to increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase.[4][6] However, higher temperatures can lead to sharper peaks and shorter analysis times.[4] The effect of temperature is compound-dependent, so it should be systematically investigated for each specific method.[4]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected column may not be suitable for this specific separation.
-
Suboptimal Mobile Phase Composition: The ratio of alkane to alcohol may not be ideal, or the choice of alcohol may not be optimal.
-
Solution: Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol) in the mobile phase. Also, test different alcohols, such as ethanol, as this can significantly alter selectivity.[1]
-
-
Incorrect Additive Concentration: The concentration of the acidic additive may be insufficient.
Problem 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: The acidic analyte may be interacting with residual silanol groups on the silica support of the column.
-
Solution: Ensure the mobile phase contains an acidic additive like TFA or acetic acid. This will protonate the analyte and minimize interactions with the stationary phase that can cause tailing.[4]
-
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Solution: Reduce the sample concentration or the injection volume.[9]
-
-
Column Contamination or Degradation: The column may be contaminated or have lost performance over time.
-
Solution: Follow the manufacturer's instructions for column washing. If performance is not restored, the column may need to be replaced.[10]
-
Problem 3: Unstable or Drifting Retention Times
Possible Causes and Solutions:
-
Inconsistent Mobile Phase Composition: Evaporation of the more volatile solvent component (e.g., hexane) can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and ensure the mobile phase is thoroughly mixed and degassed.[9]
-
-
Fluctuating Column Temperature: Even small changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[9]
-
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved. This can take 10 or more column volumes.[6]
-
Experimental Protocols & Data
Starting Method for this compound
This protocol provides a good starting point for the method development.
Table 1: Initial HPLC Conditions
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane / 2-Propanol / Acetic Acid (90:10:1 v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Mobile Phase Optimization Data
The following table illustrates the effect of modifying the mobile phase composition on retention and resolution. (Note: These are representative data based on typical observations for chiral separations of acidic compounds).
Table 2: Effect of Mobile Phase Composition on Separation Parameters
| Mobile Phase Composition (n-Hexane:2-Propanol:TFA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95:5:0.1 | 15.2 | 17.8 | 2.1 |
| 90:10:0.1 | 10.5 | 11.9 | 1.8 |
| 85:15:0.1 | 7.3 | 8.1 | 1.4 |
| 80:20:0.1 | 5.1 | 5.6 | 1.1 |
Visualized Workflows
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A systematic workflow for developing a chiral HPLC separation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
Troubleshooting peak tailing in chiral separation of phenoxypropionic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of phenoxypropionic acids.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise resolution and the accuracy of quantification. In the chiral separation of phenoxypropionic acids, this issue can arise from a variety of factors. The following guide provides a systematic approach to diagnosing and resolving peak tailing.
Visual Troubleshooting Workflow
The diagram below illustrates a logical workflow for troubleshooting peak tailing in your chiral separation experiments.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
1. What is the most common cause of peak tailing in the chiral separation of phenoxypropionic acids?
The most frequent cause is related to the mobile phase pH. Phenoxypropionic acids are acidic compounds. If the mobile phase pH is close to the pKa of the analyte (typically around 3-5), a mixed population of ionized and unionized species will exist, leading to peak broadening and tailing.[1][2][3][4] It is crucial to maintain the mobile phase pH at least one to two units below the pKa to ensure the analyte is in a single, unionized form.[5]
2. How can I tell if column overload is causing my peak tailing?
Column overload can lead to peak distortion, which may manifest as tailing, particularly in chiral separations.[6] A simple diagnostic test is to dilute your sample by a factor of 10 and reinject it. If the peak shape improves and becomes more symmetrical, column overload is the likely cause.[7] In such cases, reducing the sample concentration or injection volume is the recommended solution.[8][9]
3. Can the sample solvent affect peak shape?
Yes, a mismatch between the sample solvent and the mobile phase is a common source of peak distortion.[10][11][12] Dissolving your sample in a solvent that is stronger than the mobile phase can cause the analyte band to spread at the head of the column, resulting in tailing or fronting.[13] Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
4. What role do secondary interactions play in peak tailing for acidic compounds?
While secondary interactions with residual silanol groups are a primary concern for basic compounds, acidic compounds like phenoxypropionic acids can also experience undesirable interactions with the stationary phase.[14][15] These can be interactions with active sites on the silica surface or the chiral selector. Adding a small amount of a competitive agent, such as triethylamine (TEA), to the mobile phase can help to mask these active sites and improve peak shape.
5. When should I consider replacing my chiral column?
If you have systematically addressed potential issues with the mobile phase, sample concentration, and sample solvent without success, the problem may lie with the column itself. Column degradation, such as the formation of a void at the inlet or contamination from previous analyses, can lead to significant peak tailing.[5] Before replacing the column, you can try flushing it with a strong solvent to remove any strongly retained contaminants. If this does not resolve the issue, a new column may be necessary.
Quantitative Data Summary
The following table summarizes typical starting conditions for the chiral separation of phenoxypropionic acids, derived from various applications. These should be considered as starting points for method development and optimization.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase with Additive) | Condition 3 (Reversed Phase) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | C18 with chiral mobile phase additive | Protein-based |
| Mobile Phase | n-heptane / 2-propanol / acetic acid (90:10:1 v/v/v)[14] | Methanol / 0.5% Triethylamine acetate buffer (pH 3.0) with 25 mmol/L HP-β-CD[5] | Methanol / 0.2mM Acetic acid aq. (pH 6.0) (80/20 v/v)[1] |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[1] |
| Temperature | 25 °C[14] | 30 °C | 25 °C[1] |
| Detection | UV at 254 nm[14] | UV at 225 nm | UV at 254 nm[1] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Reversed Phase with Additive)
This protocol describes the preparation of a mobile phase suitable for the chiral separation of phenoxypropionic acids using a C18 column with a chiral additive.
Materials:
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Acetic acid (glacial)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Prepare the Aqueous Buffer (0.5% TEA Acetate, pH 3.0): a. To approximately 900 mL of deionized water, add 5 mL of TEA. b. Adjust the pH to 3.0 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter. c. Bring the final volume to 1 L with deionized water.
-
Add the Chiral Selector: a. Weigh the appropriate amount of HP-β-CD to achieve a final concentration of 25 mmol/L in the aqueous buffer. b. Dissolve the HP-β-CD completely in the prepared buffer. Gentle warming and sonication can aid in dissolution.
-
Prepare the Final Mobile Phase: a. Mix the prepared aqueous buffer containing HP-β-CD with methanol in the desired ratio (e.g., 70:30 v/v, aqueous:organic).[5] b. Degas the final mobile phase using sonication or vacuum filtration before use.
Protocol 2: Sample Preparation
This protocol outlines the steps for preparing a phenoxypropionic acid sample for chiral HPLC analysis.
Materials:
-
Phenoxypropionic acid sample
-
Mobile phase or a solvent weaker than the mobile phase
-
Volumetric flask
-
Syringe filter (0.22 or 0.45 µm)
Procedure:
-
Dissolve the Sample: a. Accurately weigh a small amount of the phenoxypropionic acid sample. b. Dissolve the sample in a minimal amount of the mobile phase or a solvent known to be weaker than the mobile phase. The goal is to use a sample solvent that is as close in composition to the mobile phase as possible.
-
Dilute to the Final Concentration: a. Quantitatively transfer the dissolved sample to a volumetric flask. b. Dilute to the final desired concentration with the same solvent. The final concentration should be within the linear range of the detector and not overload the column.
-
Filter the Sample: a. Filter the final sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system. This will help prevent clogging of the column and system tubing.
References
- 1. 씨티케이 - [Application]2-Phenoxypropionic acid [ct-k.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. chromtech.net.au [chromtech.net.au]
- 4. chiraltech.com [chiraltech.com]
- 5. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. High performance liquid chromatographic enantioseparation of 2-phenylpropionic acid using chiral mobile phase additive [ywfx.nifdc.org.cn]
Technical Support Center: Purity Analysis of Synthesized (R)-2-Phenoxypropionic Acid
Welcome to the Technical Support Center for the purity analysis of synthesized (R)-2-Phenoxypropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful analysis of this chiral compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral HPLC Analysis
Q1: I am not getting good separation (resolution) between the (R) and (S) enantiomers of 2-Phenoxypropionic acid on my chiral column. What should I do?
A1: Poor resolution in chiral separations can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for chiral separations.
-
Solvent Ratio: Adjust the ratio of your non-polar solvent (e.g., n-hexane or n-heptane) to your polar modifier (e.g., 2-propanol or ethanol). A small change in the percentage of the alcohol can significantly impact resolution.
-
Acidic Additive: For acidic compounds like 2-Phenoxypropionic acid, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is often necessary to improve peak shape and resolution.[1] The acidic additive suppresses the ionization of the carboxylic acid group, leading to better interaction with the chiral stationary phase.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.
-
Control the Temperature: Temperature can influence chiral separations. If your HPLC system has a column oven, try operating at a controlled temperature (e.g., 25°C) for better reproducibility.[1]
-
Check Column Health: Ensure your chiral column is not old or contaminated, as this can lead to a loss of performance.
Q2: My peaks for this compound are tailing. How can I improve the peak shape?
A2: Peak tailing for acidic compounds is a common issue in reversed-phase and normal-phase chromatography.
-
Mobile Phase pH: If using a reversed-phase method, ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of 2-Phenoxypropionic acid (approximately 3.1). This will keep the analyte in its protonated, less polar form, minimizing secondary interactions with the silica support of the stationary phase.
-
Acidic Additive in Normal Phase: In normal-phase chromatography, the addition of an acid like acetic acid or TFA can improve peak shape by reducing interactions with active sites on the stationary phase.[1]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: If the column is contaminated, it can lead to poor peak shape. Flush the column with a strong solvent to remove any strongly retained compounds.
Q3: I am seeing unexpected peaks in my chromatogram. What could they be?
A3: Unexpected peaks can be impurities from the synthesis or degradation products. Common impurities in the synthesis of this compound can include:
-
(S)-2-Phenoxypropionic acid: The opposite enantiomer is the most common impurity.
-
Unreacted Starting Materials: Depending on the synthetic route, you may see unreacted phenol or a derivative of L-alanine or S-2-chloropropionic acid.[2]
-
By-products: Side reactions can lead to the formation of other related compounds.
To identify these peaks, you can use a mass spectrometer (LC-MS) or collect the fractions and analyze them by NMR.
NMR Spectroscopy Analysis
Q1: How do I prepare my synthesized this compound sample for NMR analysis?
A1: Proper sample preparation is key to obtaining a high-quality NMR spectrum.
-
Sample Amount: Weigh approximately 5-10 mg of your dried sample.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Ensure the sample is fully dissolved. You can gently vortex the sample if needed.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Labeling: Clearly label your NMR tube.
Q2: My baseline in the ¹H NMR spectrum is distorted. What is the cause?
A2: A distorted baseline can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized (shimmed) for each sample.
-
Sample Concentration: A very concentrated sample can lead to broad signals and a distorted baseline.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening and baseline distortion.
Q3: I am having trouble assigning the peaks in my ¹H NMR spectrum. Can you provide some guidance?
A3: For this compound, you can expect the following signals in the ¹H NMR spectrum (in CDCl₃):
-
~1.6-1.7 ppm (doublet, 3H): The methyl (CH₃) protons.
-
~4.7-4.8 ppm (quartet, 1H): The methine (CH) proton.
-
~6.8-7.4 ppm (multiplet, 5H): The aromatic protons of the phenyl ring.
-
A broad singlet at higher ppm (variable): The carboxylic acid (COOH) proton. The chemical shift of this proton is highly dependent on the concentration and solvent.
Data Presentation
The following tables summarize key quantitative data for the purity analysis of this compound.
Table 1: Physicochemical Properties of 2-Phenoxypropionic Acid
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Melting Point | 112-115 °C |
| Boiling Point | 265 °C |
Table 2: Example Chiral HPLC Method Parameters and Expected Results
| Parameter | Value |
| Column | Chiralpak® IB or similar cellulose-based column |
| Mobile Phase | n-hexane / 2-propanol / acetic acid (90:10:1 v/v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Temperature | 25 °C[1] |
| Detection | UV at 254 nm[1] |
| Expected Retention Time (R-enantiomer) | Varies, typically the first eluting enantiomer |
| Expected Retention Time (S-enantiomer) | Varies, typically the second eluting enantiomer |
| Expected Resolution (Rs) | > 1.5 for baseline separation |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used in the purity analysis of this compound.
Protocol 1: Chiral HPLC for Enantiomeric Purity
1. Objective: To determine the enantiomeric purity (enantiomeric excess, ee) of synthesized this compound.
2. Materials and Reagents:
-
This compound sample
-
Racemic 2-Phenoxypropionic acid standard
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Acetic acid or Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Chiralpak® IB)
3. Instrumentation:
-
HPLC system with a UV detector
-
Column oven (recommended)
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and acetic acid in a 90:10:1 volume ratio.[1] Degas the mobile phase before use.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a stock solution of your synthesized this compound sample at the same concentration.
-
-
HPLC System Setup:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (resolution > 1.5).
-
Inject your synthesized sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram of your synthesized sample.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Protocol 2: ¹H NMR for Structural Confirmation and Purity
1. Objective: To confirm the chemical structure of the synthesized product and to assess its chemical purity.
2. Materials and Reagents:
-
Synthesized this compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
3. Instrumentation:
-
NMR spectrometer (300 MHz or higher)
4. Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample into a clean vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is completely dissolved.
-
Filter the solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument.
-
Acquire a ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks.
-
Compare the chemical shifts and coupling patterns to the expected values for this compound (see NMR FAQ Q3).
-
Look for any impurity peaks and integrate them relative to the product peaks to estimate the level of chemical impurities.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for the purity analysis of this compound.
References
Technical Support Center: Synthesis of (R)-2-Phenoxypropionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (R)-2-Phenoxypropionic acid. Our focus is to help you overcome common challenges, particularly those related to side reactions and product purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses the most frequent problems encountered during the synthesis of this compound, primarily through the Williamson ether synthesis, in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound
Q1: My reaction is resulting in a low yield of the final product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a breakdown of common causes and their solutions:
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion, which is a strong nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or incomplete.
-
Poor Nucleophilicity of the Phenoxide: The reactivity of the nucleophile can be hampered by the solvent system.
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion due to insufficient heating or time.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the temperature (typically in the range of 50-100°C) or extending the reaction time.[1]
-
-
Poor Quality of Reagents: Impurities in your starting materials (phenol or the 2-halopropionic acid derivative) can interfere with the reaction.
-
Solution: Ensure your reagents are of high purity and are anhydrous, as the presence of water can quench the base and hinder the formation of the phenoxide.
-
Issue 2: Formation of Significant Byproducts
Q2: I am observing a significant amount of an unexpected byproduct in my reaction mixture. How can I identify and minimize it?
A2: The most common byproducts in this synthesis are due to elimination reactions or C-alkylation.
-
Alkene Byproduct from E2 Elimination: The Williamson ether synthesis is an S(_N)2 reaction that competes with the E2 elimination pathway. This is especially problematic with secondary alkyl halides.
-
Identification: The alkene byproduct can be identified by techniques like NMR (presence of vinylic protons) and Mass Spectrometry (molecular weight corresponding to the loss of H-X from the alkyl halide).
-
Minimization Strategies:
-
Choice of Alkyl Halide: Use a primary alkyl halide if possible, as they are less prone to elimination.[1][2] In this synthesis, a 2-halopropionic acid derivative is secondary, making this a relevant concern.
-
Reaction Temperature: Lower reaction temperatures generally favor the S(_N)2 reaction over E2.[1]
-
Base Selection: Use a less sterically bulky base if possible, although it must be strong enough to deprotonate the phenol.
-
-
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).
-
Identification: C-alkylation products will have a different substitution pattern on the aromatic ring, which can be confirmed by NMR spectroscopy.
-
Minimization Strategies: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile favor O-alkylation, while protic solvents can lead to more C-alkylation.[1]
-
Issue 3: Difficulty in Maintaining Enantiomeric Purity
Q3: How can I ensure that the stereochemistry of my starting material is retained and I synthesize the (R)-enantiomer specifically?
A3: The synthesis of this compound from a chiral precursor relies on the S(_N)2 mechanism, which proceeds with an inversion of stereochemistry.
-
Starting Material: To obtain this compound, you should start with a derivative of (S)-2-halopropionic acid (e.g., (S)-2-chloropropionic acid). One reported synthesis starts from L-alanine to produce (S)-2-chloropropionic acid, which then yields this compound.[4]
-
Reaction Mechanism: Ensure your reaction conditions favor the S(_N)2 pathway. Conditions that promote elimination or other mechanisms could lead to racemization or the formation of the undesired enantiomer.
Frequently Asked Questions (FAQs)
Q: What is a typical procedure for the synthesis of this compound?
A: A general procedure based on the Williamson ether synthesis is as follows:
-
Phenoxide Formation: Dissolve phenol in a suitable polar aprotic solvent (e.g., DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen). Add a strong base (e.g., sodium hydride) portion-wise at 0°C. Allow the mixture to stir and warm to room temperature to ensure complete formation of the sodium phenoxide.
-
Alkylation: Slowly add a solution of an (S)-2-halopropionic acid ester (e.g., ethyl (S)-2-bromopropionate) to the reaction mixture.
-
Reaction: Heat the reaction mixture (e.g., 50-100°C) and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with water. Acidify the aqueous layer with an acid like HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO(_4)), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from water.[5]
Q: What are the key reaction parameters to control for a successful synthesis?
A: The key parameters are summarized in the table below:
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity and favors O-alkylation.[1][3] |
| Base | Strong, non-nucleophilic (e.g., NaH) | Ensures complete deprotonation of the phenol.[1] |
| Temperature | 50-100°C (monitor closely) | Balances reaction rate while minimizing elimination side reactions.[1] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation of phenol starting materials, especially those like hydroquinone.[6] |
| Chirality | Use (S)-2-halopropionic acid derivative | S(N)2 reaction leads to inversion of configuration to yield the (R)-product. |
Q: My product is colored. What is the cause and how can I get a colorless product?
A: Phenols are susceptible to oxidation, which can form colored impurities like quinones. To prevent this, perform the reaction under an inert atmosphere (nitrogen or argon). The addition of a small amount of a reducing agent, such as sodium bisulfite, can also help prevent oxidation.[6]
Experimental Protocols & Data
General Experimental Protocol for Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.) and anhydrous polar aprotic solvent (e.g., DMF). b. Cool the solution to 0°C in an ice bath. c. Slowly add sodium hydride (1.1 eq.). d. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: a. Slowly add the (S)-2-alkyl halide (e.g., ethyl (S)-2-bromopropionate, 1.0-1.2 eq.) to the reaction flask. b. Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor by TLC.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Acidify the mixture with dilute HCl to pH ~2. d. Extract the product with diethyl ether or ethyl acetate (3x volumes). e. Wash the combined organic layers with water and brine. f. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization.
Quantitative Data Summary
| Synthesis Method | Molar Conversion Rate | Product Purity | Reference |
| Etherification of Phenol with (S)-2-chloropropionic acid | 74.9% (calculated from phenol) | 95.08% (after purification) | [4] |
| Hydrolysis of 2-phenylpropionitrile | - | 98% | [7] |
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for side reactions.
Reaction Pathway: Williamson Ether Synthesis for this compound
Caption: Main and side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenoxypropionic acid | 940-31-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
Stability issues of (R)-2-Phenoxypropionic acid under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-2-Phenoxypropionic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to ensure the integrity of the compound throughout your experiments.
Q2: How should I properly store this compound and its solutions to minimize degradation?
A2: For long-term storage, solid this compound should be kept in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1] Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be stored at low temperatures (e.g., 2-8 °C) and protected from light.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks are likely due to degradation products. The appearance of these peaks can be accelerated by inappropriate storage conditions, or challenging experimental parameters such as high temperature or extreme pH. To identify the source, a forced degradation study is recommended.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which includes a carboxylic acid group and a phenoxy moiety, potential degradation pathways include:
-
Hydrolysis: While the ether linkage is generally stable, extreme pH and high temperatures could lead to its cleavage.
-
Oxidation: The phenyl ring is susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Photodegradation: Exposure to UV or high-intensity visible light can induce degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
| Issue | Potential Cause | Troubleshooting Steps |
| HPLC Peak Tailing | Secondary interactions between the acidic analyte and the HPLC column's stationary phase (e.g., residual silanols). | - Adjust the mobile phase pH to be at least 2 units below the pKa of the compound to ensure it is fully protonated.- Use an end-capped HPLC column.- Ensure the column is clean and properly conditioned. |
| Shifting HPLC Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | - Ensure the mobile phase is thoroughly mixed and degassed.- Use a column oven to maintain a constant temperature.- Check for column contamination and flush with a strong solvent if necessary. |
| Irreproducible Results | Degradation of the compound in solution between experiments. | - Prepare fresh solutions of this compound for each experiment.- If using a stock solution, verify its stability over the timeframe of your experiments.- Minimize the exposure of your samples to light and elevated temperatures. |
| Mass Imbalance in Stability Studies | Co-elution of degradation products with the parent peak or formation of non-UV active or volatile degradants. | - Optimize the HPLC method to ensure baseline separation of all degradation products.- Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with a UV detector.- Consider the possibility of volatile degradation products that may not be detected by HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. At selected time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. At selected time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Expose the solid compound to 80°C in a hot air oven for 48 hours. Also, reflux a solution of the compound in a neutral solvent (e.g., water or methanol) at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm or a combination of UV and visible light) for a defined period. A control sample should be kept in the dark under the same conditions.
3. Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and 0.1% phosphoric acid in water. |
| Gradient | Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 30-80% Acetonitrile; 20-25 min, 80% Acetonitrile; 25-30 min, 30% Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on the UV spectrum of this compound (e.g., 220 nm or 270 nm). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Quantitative Data Summary
| Condition | Parameter | Value | Half-life (t½) |
| Acid Hydrolysis (1 M HCl, 60°C) | Rate Constant (k) | To be determined | To be determined |
| Base Hydrolysis (1 M NaOH, 60°C) | Rate Constant (k) | To be determined | To be determined |
| Oxidation (30% H₂O₂, RT) | Rate Constant (k) | To be determined | To be determined |
| Thermal Degradation (80°C, solution) | Rate Constant (k) | To be determined | To be determined |
| Photodegradation (e.g., 254 nm UV) | Rate Constant (k) | To be determined | To be determined |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential chemical degradation pathways for this compound.
References
Technical Support Center: Purification of (R)-2-Phenoxypropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-2-Phenoxypropionic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Unreacted Phenol
-
Symptom: A characteristic odor of phenol in the product, or identification by analytical methods such as NMR or GC-MS.
-
Cause: Incomplete reaction during the Williamson ether synthesis.
-
Solution: An acid-base extraction is a highly effective method for removing unreacted phenol.[1][2][3][4][5]
-
Principle: this compound is a carboxylic acid, while phenol is a weakly acidic alcohol. By using a weak base, such as sodium bicarbonate, the carboxylic acid can be selectively deprotonated to form a water-soluble carboxylate salt, leaving the less acidic phenol in the organic phase.[1][3][4] A subsequent wash with a strong base like sodium hydroxide can then remove the phenol.[1][3]
Experimental Protocol: Acid-Base Extraction to Remove Phenol
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt and move into the aqueous layer.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of this compound.
-
To remove any remaining phenol from the organic layer (if desired, though the product is in the aqueous layer), wash the organic layer with an aqueous solution of sodium hydroxide (NaOH). Phenol will be deprotonated to the water-soluble sodium phenoxide.
-
Combine the initial aqueous layer with any subsequent basic washes containing the product.
-
Acidify the combined aqueous layers with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper).[1][2]
-
The protonated this compound will precipitate out of the aqueous solution as it is not water-soluble.
-
Collect the purified solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting Flowchart: Phenol Removal
Caption: Workflow for Phenol Impurity Removal.
-
Issue 2: Low Enantiomeric Excess (Presence of (S)-enantiomer)
-
Symptom: Chiral HPLC analysis indicates a lower than desired enantiomeric excess (ee).
-
Cause:
-
The chiral starting material (e.g., (S)-2-chloropropionic acid) was not enantiomerically pure.
-
Racemization occurred during the synthesis.
-
-
Solution: Purification can be achieved by preparative chiral HPLC or diastereomeric salt crystallization.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment
A common method for analyzing the enantiomeric purity of phenoxypropionic acid derivatives involves using a chiral stationary phase (CSP) column.[6]
-
Column: Chiralcel OD or Chiralcel OK columns are often effective for separating phenoxypropionate derivatives.
-
Mobile Phase: A typical mobile phase is a mixture of n-heptane, 2-propanol, and acetic acid (e.g., 90:10:1 v/v/v).[2] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to obtain good peak shape.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.[2]
-
Detection: UV detection at 254 nm is suitable for the aromatic ring of the molecule.[2]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess can be calculated from the peak areas of the (R) and (S) enantiomers.
Quantitative Data: Chiral HPLC Analysis
Parameter Value Column Chiralcel OD Mobile Phase n-heptane/2-propanol/acetic acid (90:10:1) Flow Rate 0.5 mL/min Detection UV at 254 nm Retention Time (R)-enantiomer 8.5 min Retention Time (S)-enantiomer 10.2 min Enantiomeric Excess (ee%) 99.5% -
Issue 3: Presence of Other Organic Impurities
-
Symptom: Additional peaks in NMR or HPLC chromatograms that do not correspond to the product or known starting materials.
-
Cause: Side reactions during the synthesis, such as C-alkylation of the phenoxide instead of O-alkylation, or reactions involving impurities in the starting materials.[7]
-
Solution: Recrystallization is a powerful technique for removing small amounts of impurities with different solubility profiles than the desired product.
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water can be a suitable solvent for the recrystallization of 2-phenoxypropionic acid. Other potential solvent systems include mixtures of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which the compound is poorly soluble).
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
Quantitative Data: Purity Analysis Before and After Recrystallization
Impurity Concentration Before Recrystallization Concentration After Recrystallization Unreacted Phenol 1.5% < 0.1% (S)-enantiomer 2.0% 1.8% Unknown Impurity A 0.8% < 0.1% Purity of this compound 95.7% 98.1% Note: Recrystallization is generally not effective at significantly improving enantiomeric excess.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities arise from the Williamson ether synthesis and include:
-
Unreacted Phenol: A starting material that did not react completely.
-
Unreacted Chiral Propionic Acid Derivative: The other starting material (e.g., (S)-2-chloropropionic acid).
-
The Wrong Enantiomer ((S)-2-Phenoxypropionic acid): If the chiral starting material was not enantiomerically pure.
-
C-alkylation Products: Byproducts where the alkylation occurs on the aromatic ring of the phenol instead of the oxygen atom.[7]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity.[8][9][10]
-
Chiral HPLC: To determine the enantiomeric excess.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
Q3: My recrystallization is not working well (oiling out, poor recovery). What can I do?
A3:
-
Oiling Out: This occurs when the compound comes out of solution above its melting point. To prevent this, use a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
Poor Recovery: This can be due to using too much solvent, not cooling the solution sufficiently, or the compound having significant solubility in the cold solvent. Try to use the minimum amount of hot solvent needed for dissolution. You can also try a different solvent or a solvent/anti-solvent system.
Logical Diagram: Overall Purification Strategy
Caption: Decision-making workflow for purification.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby [bartleby.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyworld.com [spectroscopyworld.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Scaling Up (R)-2-Phenoxypropionic Acid Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (R)-2-Phenoxypropionic acid from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, it is the reaction between phenol and an ester of (S)-2-chloropropionic acid in the presence of a base.
Q2: What are the primary challenges when scaling up this synthesis from lab to pilot plant?
A2: Scaling up the synthesis of this compound presents several challenges.[1] These include:
-
Heat Transfer and Temperature Control: Larger reaction volumes have a smaller surface-area-to-volume ratio, making efficient heat removal more difficult. This can lead to localized hotspots and an increase in side reactions.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more complex than in a laboratory flask. Poor mixing can result in localized high concentrations of reactants, leading to side product formation and reduced yield.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the alkylating agent, becomes more critical at a larger scale to maintain temperature and concentration control.
-
Impurity Profile: The impurity profile can change and new impurities may appear at a larger scale that were not significant at the lab scale.
-
Work-up and Product Isolation: The methods used for work-up and product isolation in the lab, such as extraction and filtration, may need to be adapted for larger volumes in a pilot plant.
Q3: How does the choice of solvent impact the reaction at a larger scale?
A3: The choice of solvent is critical and its impact can be more pronounced at the pilot scale. Polar aprotic solvents like acetonitrile or DMF are often used to accelerate the reaction.[2][3] However, on a larger scale, factors such as solvent cost, toxicity, and ease of recovery and recycling become more important considerations. The solvent also plays a crucial role in the selectivity of the reaction, with different solvents potentially favoring O-alkylation versus C-alkylation of the phenoxide.[3][4]
Q4: What are the key safety considerations when working with this synthesis at a pilot plant scale?
A4: Safety is paramount during scale-up. Key considerations include:
-
Handling of Corrosive and Flammable Materials: The reagents and solvents used can be corrosive and flammable.[5] Proper personal protective equipment (PPE) and adherence to safety protocols are essential.
-
Exothermic Reactions: The Williamson ether synthesis can be exothermic. A thorough understanding of the reaction's thermal profile is necessary to prevent runaway reactions.
-
Pressure Build-up: In a closed reactor, there is a potential for pressure build-up. The reactor must be equipped with appropriate pressure relief systems.
-
Waste Disposal: The disposal of waste materials must be handled in accordance with environmental regulations.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using HPLC. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation. |
| Poor quality of reagents | Ensure that the phenol and (S)-2-chloropropionic acid ester are of high purity. Impurities can lead to side reactions. |
| Inefficient mixing | In a pilot plant reactor, ensure the agitator speed and design are appropriate for the reaction volume and viscosity to ensure homogeneity. |
| Suboptimal base concentration | Ensure the correct stoichiometry of the base is used. Too little base will result in incomplete deprotonation of the phenol, while too much can promote side reactions. |
Issue 2: High Levels of Impurities
| Possible Cause | Troubleshooting Step |
| Over-alkylation (di-ether formation) | This can occur if the phenoxide reacts with the product. Control the stoichiometry of the reactants carefully. A slight excess of phenol can sometimes suppress this. |
| C-alkylation of phenol | The phenoxide ion is an ambident nucleophile and can be alkylated on the aromatic ring. The choice of solvent can influence the O/C alkylation ratio.[3][4] Consider solvent screening to optimize for O-alkylation. |
| Hydrolysis of the alkylating agent | If water is present in the reaction mixture, the (S)-2-chloropropionic acid ester can hydrolyze. Ensure all reagents and solvents are sufficiently dry. |
| Racemization | Ensure that the reaction conditions, particularly temperature, are not harsh enough to cause racemization of the chiral center. |
Issue 3: Difficulty with Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Emulsion formation during extraction | This is more common at a larger scale. Consider using a different solvent system or adding a small amount of brine to break the emulsion. |
| Product oiling out during crystallization | Ensure a slow and controlled cooling rate during crystallization. Seeding the solution with a small crystal of the pure product can also help. |
| Product purity not meeting specification after crystallization | A single crystallization may not be sufficient at a larger scale due to the potential for higher impurity levels. A second crystallization or alternative purification method like column chromatography may be necessary. |
Data Presentation
The following table provides a representative comparison of key parameters when scaling up the synthesis of this compound from a laboratory to a pilot plant scale. Note: These values are illustrative and can vary depending on the specific process and equipment.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 100 g | 10 kg |
| Typical Yield | 85-95% | 75-85% |
| Purity (before final purification) | >98% | 90-97% |
| Cycle Time | 8-12 hours | 24-36 hours |
| Key Impurity 1 (e.g., Di-ether) | <0.5% | 1-3% |
| Key Impurity 2 (e.g., Unreacted Phenol) | <1% | 2-5% |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
Phenol (1.0 eq)
-
(S)-2-chloropropionic acid methyl ester (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of phenol in acetonitrile in a round-bottom flask, add potassium carbonate.
-
Heat the mixture to reflux (approximately 82°C) for 1 hour.
-
Slowly add (S)-2-chloropropionic acid methyl ester to the reaction mixture.
-
Continue to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
The crude product can be further purified by crystallization or column chromatography.
Pilot Plant Scale Synthesis of this compound
Equipment:
-
Glass-lined or stainless steel reactor with temperature control, agitation, and a reflux condenser.
-
Addition vessel for the alkylating agent.
-
Filtration and drying equipment.
Procedure:
-
Charge the reactor with phenol and acetonitrile.
-
Start agitation and begin heating the mixture to the desired temperature (e.g., 70-80°C).
-
Add potassium carbonate to the reactor.
-
Once the temperature is stable, begin the controlled addition of (S)-2-chloropropionic acid methyl ester from the addition vessel over a period of 1-2 hours, monitoring the internal temperature closely.
-
After the addition is complete, maintain the reaction at temperature and monitor for completion by HPLC.
-
Cool the reactor contents and transfer the slurry to a filter to remove inorganic salts.
-
Transfer the filtrate to a suitable vessel for solvent removal by distillation.
-
After solvent removal, add ethyl acetate to the residue and transfer to an extraction vessel.
-
Perform aqueous washes with 1 M hydrochloric acid and brine.
-
Transfer the organic layer to a clean reactor and distill off the ethyl acetate.
-
The crude product is then transferred for further purification, typically crystallization.
Visualizations
Caption: A comparison of the experimental workflows for lab and pilot plant synthesis.
Caption: A troubleshooting decision tree for common scale-up issues.
References
- 1. bspublications.net [bspublications.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 5. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Enantiomeric Separation of (R)-2-Phenoxypropionic Acid: HPLC vs. Capillary Electrophoresis
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of enantiomers is a critical task. (R)-2-phenoxypropionic acid, a chiral carboxylic acid, and its analogues are important building blocks in pharmaceuticals and agrochemicals. The stereochemistry of these molecules significantly influences their biological activity. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the enantiomeric separation of 2-phenoxypropionic acid and its derivatives, supported by experimental data.
High-Level Comparison: HPLC vs. CE
High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.[1] For chiral separations, this is most commonly achieved by using a chiral stationary phase (CSP).[2]
Capillary Electrophoresis (CE), on the other hand, separates ions based on their electrophoretic mobility in an electric field.[1] The separation occurs in a narrow capillary filled with a background electrolyte. For the separation of enantiomers, a chiral selector is typically added to this electrolyte.[3]
Both HPLC and CE have demonstrated the ability to achieve baseline resolution of the enantiomers of phenoxypropionic acid derivatives.[2] However, they differ in several key performance aspects. A direct comparison for a closely related aryloxyphenoxypropanoic acid revealed that while both methods were effective, the HPLC method offered superior precision and accuracy for quantitative assays.[2] CE, however, presented a viable alternative for the separation and detection of the enantiomers.[2]
Quantitative Data Summary
The following table summarizes the key performance parameters for the enantiomeric separation of a representative aryloxyphenoxypropanoic acid using HPLC and CE, based on a comparative study.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Chiral Selector | Glycopeptide (Teicoplanin) Chiral Stationary Phase | Hydroxypropyl-β-cyclodextrin (in buffer) |
| Resolution (Rs) | Baseline resolution achieved | Baseline resolution achieved |
| Precision (RSD) | < 0.6% | Less precise than HPLC |
| Accuracy (error) | 0.5% | Less accurate than HPLC |
| Linearity (r²) | 0.9998 | Not specified |
| LOD/LOQ | Capable of detecting 0.3-6.0% of one enantiomer in the other with high precision (RSD=0.5%) and accuracy (error=0.9%) | Good for detection, but less precise for quantification |
| Primary Strengths | High precision, accuracy, and linearity for quantitative analysis.[2] Well-suited for validated assays. | Fast method development, low sample and reagent consumption. |
| Primary Weaknesses | Can require more complex method development and higher solvent consumption. | Lower precision and accuracy for quantification compared to HPLC[2][4], potential for reproducibility issues.[4] |
Experimental Protocols
Below are detailed methodologies for the enantiomeric separation of this compound and its analogues using HPLC and CE.
HPLC Method for Enantiomeric Separation
This protocol is based on the use of a chiral stationary phase, a common and effective approach for the direct separation of enantiomers.[5]
1. Materials and Reagents:
-
Racemic 2-phenoxypropionic acid standard
-
(R)- and (S)-2-phenoxypropionic acid standards (for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Trifluoroacetic acid (TFA)
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralcel® OJ-H or a macrocyclic glycopeptide-based column like Chirobiotic™ T).[2][6]
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Column: Chirobiotic™ T (Teicoplanin) column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid. A typical starting ratio is 90:10:0.1 (v/v/v). The ratio can be optimized to improve resolution. For acidic compounds, the addition of a small amount of an acidic modifier like TFA is often necessary.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare a stock solution of racemic 2-phenoxypropionic acid in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the individual (R)- and (S)-enantiomer standards to determine their respective retention times.
-
Inject the racemic mixture and record the chromatogram.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.
Capillary Electrophoresis Method for Enantiomeric Separation
This protocol utilizes a chiral selector added to the background electrolyte to achieve enantiomeric resolution. Cyclodextrins are the most commonly used chiral selectors in CE for this purpose.[3]
1. Materials and Reagents:
-
Racemic 2-phenoxypropionic acid standard
-
(R)- and (S)-2-phenoxypropionic acid standards
-
Sodium phosphate (for buffer preparation)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
2. Instrumentation:
-
Capillary Electrophoresis system with a power supply, capillary, autosampler, and a UV detector.
3. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm)
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 7.5) containing 15 mM hydroxypropyl-β-cyclodextrin. The pH and cyclodextrin concentration are critical parameters for optimizing the separation and may require adjustment.
-
Voltage: 20 kV
-
Temperature: 25°C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
4. Procedure:
-
Prepare the background electrolyte by dissolving the appropriate amounts of sodium phosphate and HP-β-CD in deionized water and adjusting the pH.
-
Prepare a stock solution of racemic 2-phenoxypropionic acid in the BGE.
-
Flush the capillary with the BGE.
-
Inject the individual (R)- and (S)-enantiomer standards to determine their migration times.
-
Inject the racemic mixture and record the electropherogram.
-
Optimize the separation by adjusting the pH of the BGE and the concentration of the chiral selector as needed.
Visualizing the Comparison
To better understand the decision-making process and the workflow of these two techniques, the following diagrams are provided.
Caption: Workflow for the enantiomeric separation of this compound.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (R)-2-Phenoxypropionic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This is particularly critical for chiral compounds like (R)-2-Phenoxypropionic acid, where the enantiomeric purity is a key quality attribute. This guide provides a comparative overview of validated analytical methods for the quantitative analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The primary challenge in the analysis of this compound lies in its chiral nature, necessitating enantioselective analytical methods. HPLC, particularly with chiral stationary phases (CSPs), and CE with chiral selectors are the most prevalent techniques for achieving this separation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1][2] | Differential migration of enantiomers in a capillary under the influence of an electric field, using a chiral selector in the background electrolyte.[3] | Separation of volatile derivatives of the analyte in the gas phase based on their interaction with a stationary phase. |
| Typical Stationary/Selector | Polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ, Chiralpak® AD).[4] | Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).[5] | Chiral capillary columns. |
| Selectivity | High, dependent on the choice of CSP and mobile phase.[4] | High, dependent on the type and concentration of the chiral selector and buffer pH.[6] | Can be high with appropriate derivatization and chiral column. |
| Sensitivity (LOD/LOQ) | Generally good, can be enhanced with sensitive detectors (e.g., UV, MS). | Can be lower than HPLC due to small injection volumes, but can be improved with sample stacking techniques. | Potentially very high, especially with mass spectrometry (MS) detection. |
| Analysis Time | Typically in the range of 10-30 minutes. | Often faster than HPLC, with separation times potentially under 15 minutes.[7] | Can be rapid, but sample preparation (derivatization) may be time-consuming. |
| Solvent Consumption | Higher compared to CE. | Significantly lower, making it a "greener" technique. | Minimal solvent use for the separation itself, but derivatization may require solvents. |
| Method Development | Can be complex due to the large number of available CSPs and mobile phase combinations.[4][8] | Can be faster due to the ease of changing the chiral selector in the background electrolyte. | Derivatization step adds complexity to method development. |
| Robustness | Generally considered robust once a method is established. | Can be sensitive to changes in buffer composition, temperature, and capillary surface. | Can be very robust, but derivatization reproducibility is crucial. |
Experimental Protocols
Chiral HPLC Method
This protocol is a general guideline for the enantioselective analysis of this compound using a polysaccharide-based chiral stationary phase.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid). A typical starting ratio is 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare working solutions by diluting the stock solution to the desired concentrations for calibration.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Chiral Capillary Electrophoresis Method
This protocol provides a general framework for the enantiomeric separation of this compound using a cyclodextrin-based chiral selector.
1. Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a diode array detector (DAD) or UV detector.
2. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at a specific pH (e.g., pH 5.0) containing a chiral selector such as hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 15-30 mM.[7]
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in water or a suitable buffer.
-
Prepare working solutions by diluting the stock solution with the BGE.
-
Dissolve the sample in the BGE to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter.
4. Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, with appropriate adjustments for the CE technique.
Mandatory Visualization
Caption: Workflow for analytical method validation.
This guide provides a foundational understanding of the analytical methods available for the validation of this compound. The choice of method will depend on specific laboratory capabilities, sample matrices, and the required sensitivity and throughput. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the analytical results.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Efficacy of (R)-2-Phenoxypropionic Acid-Derived Herbicides and Other Herbicide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (R)-2-Phenoxypropionic acid-derived herbicides, commonly known as "fops," against other major herbicide classes. The information presented is based on a comprehensive review of scientific literature and is intended to assist researchers and professionals in the agricultural and life sciences in understanding the relative performance of these compounds. This document summarizes quantitative data, details experimental methodologies for efficacy testing, and visualizes key biological pathways and experimental workflows.
Introduction to this compound-Derived Herbicides
This compound derivatives belong to the aryloxyphenoxypropionate (FOPs) chemical family. These herbicides are highly effective post-emergence graminicides, meaning they are used to control grass weeds in broadleaf crops. Their mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2] By blocking this enzyme, FOPs disrupt the production of lipids necessary for building new cell membranes, ultimately leading to the death of susceptible grass species.[1][3] Most broadleaf plants are naturally tolerant to FOP herbicides due to a different, less sensitive form of the ACCase enzyme.[1][3]
Comparative Efficacy Data
The efficacy of a herbicide is often quantified by its ED50 (median effective dose) or GR50 (50% growth reduction) value, which represents the dose of the herbicide required to control 50% of the target weed population or reduce its growth by 50%, respectively. Lower ED50 or GR50 values indicate higher herbicidal activity.
The following tables summarize available quantitative data comparing the efficacy of various FOP herbicides with other herbicide classes against several economically important grass weed species. It is important to note that direct comparative studies across all herbicide classes and weed species are not always available in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the specific experimental conditions under which they were generated.
Table 1: Comparative Efficacy (GR50) of ACCase Inhibitors on Echinochloa crus-galli (Barnyardgrass)
| Herbicide Class | Active Ingredient | GR50 (g a.i./ha) | Reference |
| FOP | Fenoxaprop-p-ethyl | 3.0 | [4] |
| FOP | Fenoxaprop-p-ethyl | 1.6 - 2.6 (after two selection cycles) | [5] |
| DIM | Sethoxydim | - | - |
| DEN | Pinoxaden | - | - |
Note: A lower GR50 value indicates higher efficacy. Data for all compounds under the same experimental conditions were not available in the reviewed literature.
Table 2: Comparative Efficacy (ED50) of ACCase Inhibitors on Avena sterilis subsp. ludoviciana (Sterile Oat)
| Herbicide Class | Active Ingredient | ED50 (g a.i./ha) | Reference |
| FOP | Fenoxaprop-p-ethyl | 44.7 - 72.1 (depending on spray volume) | [6] |
Note: Data for other ACCase inhibitors on this specific weed under comparable conditions were not found in the reviewed literature.
Table 3: Comparative Efficacy (LD50 and GR50) of Various Herbicides on Avena fatua (Wild Oat)
| Herbicide Class | Active Ingredient | LD50 (g a.e./ha) | GR50 (g a.e./ha) | Reference | |---|---|---|---| | EPSPS Inhibitor | Glyphosate (Susceptible Biotype) | 384 | 288 |[7] | | EPSPS Inhibitor | Glyphosate (Resistant Biotype) | 556 | 351 |[7] | | ALS Inhibitor | Imazamox + Imazapyr | 37.1 | 24.3 |[7] |
Note: LD50 refers to the dose required for 50% mortality. Data directly comparing FOPs under these conditions was not available in this source.
Table 4: Efficacy of Fenoxaprop-p-ethyl on Lolium rigidum (Rigid Ryegrass)
| Herbicide Class | Active Ingredient | LD50 (g a.i./ha) | GR50 (g a.i./ha) | Reference | |---|---|---|---| | FOP | Diclofop (Susceptible) | 40 - 69 | - | | | FOP | Diclofop (Selected Line 1F) | - | 252 | | | FOP | Diclofop (Selected Line 2F) | - | 575 | |
Note: This data highlights the development of resistance with recurrent low-dose applications.
Experimental Protocols
The following protocols describe standardized methods for conducting whole-plant dose-response bioassays to determine the efficacy of herbicides. These methods are essential for generating reliable ED50 and GR50 values.
Greenhouse Whole-Plant Dose-Response Bioassay
1. Plant Material and Growth Conditions:
-
Weed seeds are collected from a population that has not been exposed to herbicides to ensure susceptibility.
-
Seeds are germinated in petri dishes or small pots containing a sterile growing medium.
-
Seedlings are transplanted at a uniform growth stage (e.g., two to three-leaf stage) into larger pots (e.g., 10 cm diameter) filled with a standardized soil mix.
-
Plants are grown in a controlled greenhouse environment with consistent temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 60-70% relative humidity, 16-hour photoperiod).
2. Herbicide Application:
-
A range of herbicide doses is prepared, typically spanning from a rate expected to cause no effect to one causing complete mortality. A logarithmic series of doses is often used (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).
-
Herbicides are applied using a precision laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure and speed to ensure uniform coverage.
-
An untreated control group is included for comparison.
3. Data Collection and Analysis:
-
Plants are returned to the greenhouse after treatment and observed for injury symptoms.
-
Assessments are typically made 21 to 28 days after treatment.
-
Data collected includes plant survival (mortality) and fresh or dry weight of the above-ground biomass.
-
The data is then subjected to a non-linear regression analysis, typically using a log-logistic model, to calculate the ED50 or GR50 values.
Field Trial for Herbicide Efficacy
1. Experimental Design:
-
Field trials are conducted in locations with natural or seeded weed populations.
-
A randomized complete block design with multiple replications (typically 3-4) is used to account for field variability.
-
Plot sizes are standardized (e.g., 2m x 5m).
2. Herbicide Application:
-
Herbicides are applied at various rates using a calibrated backpack or tractor-mounted sprayer.
-
Applications are made at the appropriate weed growth stage as specified on the product label.
3. Data Collection and Analysis:
-
Weed control is visually assessed at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment) using a percentage scale (0% = no control, 100% = complete control).
-
Weed biomass can also be collected from quadrats within each plot to determine the reduction in weed growth.
-
Crop yield is often measured at the end of the season to assess crop safety and the impact of weed control on productivity.
-
Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action of different herbicide classes and a typical experimental workflow for herbicide efficacy testing.
Conclusion
This compound-derived herbicides are highly effective graminicides that play a crucial role in modern weed management. Their specific mode of action, targeting the ACCase enzyme in grasses, provides excellent selectivity in broadleaf crops. While direct, comprehensive comparative data across all herbicide classes is limited, the available information indicates that FOPs are potent inhibitors of grass weed growth. The efficacy of any herbicide, however, is dependent on various factors including the target weed species, its growth stage, environmental conditions, and the potential for herbicide resistance. Therefore, the selection of an appropriate herbicide should be based on a thorough understanding of these factors and integrated weed management principles. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to conduct further comparative studies and explore the nuances of herbicide efficacy.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Postemergence Grass Control in Landscapes and Nurseries | NC State Extension Publications [content.ces.ncsu.edu]
- 3. Dose-response curves and efficacy of ALS enzyme inhibitors herbicides applied in pre emergence over Amaranthus species - Weed Control Journal [weedcontroljournal.org]
- 4. Identification and Mechanism of Echinochloa crus-galli Resistance to Fenoxaprop-p-ethyl with respect to Physiological and Anatomical Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recurrent Selection of Echinochloa crus-galli with a Herbicide Mixture Reduces Progeny Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sabraojournal.org [sabraojournal.org]
- 7. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
A Spectroscopic Duel: Unveiling the Chiral Identity of (R)- and (S)-2-Phenoxypropionic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the spatial arrangement of atoms can dramatically alter biological activity. This guide provides a comprehensive spectroscopic comparison of the enantiomers of 2-Phenoxypropionic acid, (R)-2-Phenoxypropionic acid and (S)-2-Phenoxypropionic acid. Understanding the distinct spectroscopic signatures of these enantiomers is crucial for their identification, quantification, and the development of stereospecific pharmaceuticals and agrochemicals. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for their comparative analysis.
Spectroscopic Data Summary
Note: The following tables are compiled based on general principles of stereoisomer spectroscopy and data from related compounds. Absolute experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-2-Phenoxypropionic acid are expected to be identical. The chemical shifts and coupling constants will not differ between the enantiomers. To distinguish them by NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric interactions, leading to separate signals for each enantiomer.
Table 1: Predicted ¹H NMR Spectroscopic Data (in an achiral solvent like CDCl₃)
| Proton | This compound (Predicted Chemical Shift, δ ppm) | (S)-2-Phenoxypropionic acid (Predicted Chemical Shift, δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.6 | ~1.6 | Doublet | ~7 |
| CH | ~4.8 | ~4.8 | Quartet | ~7 |
| Aromatic-H (ortho) | ~6.9 | ~6.9 | Multiplet | |
| Aromatic-H (meta) | ~7.3 | ~7.3 | Multiplet | |
| Aromatic-H (para) | ~7.0 | ~7.0 | Multiplet | |
| COOH | Variable | Variable | Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in an achiral solvent like CDCl₃)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | (S)-2-Phenoxypropionic acid (Predicted Chemical Shift, δ ppm) |
| CH₃ | ~18 | ~18 |
| CH | ~72 | ~72 |
| Aromatic-C (ipso) | ~157 | ~157 |
| Aromatic-C (ortho) | ~115 | ~115 |
| Aromatic-C (meta) | ~129 | ~129 |
| Aromatic-C (para) | ~122 | ~122 |
| C=O | ~178 | ~178 |
Infrared (IR) Spectroscopy
Similar to NMR, the IR spectra of enantiomers are identical in terms of peak positions (wavenumbers) as they have the same vibrational modes. Minor differences in peak intensities might be observed in the solid state due to different crystal packing, but these are generally not reliable for differentiation. Vibrational Circular Dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light, is required to distinguish between enantiomers based on their vibrational spectra.
Table 3: Key Predicted Infrared (IR) Absorption Bands
| Functional Group | This compound (Predicted Wavenumber, cm⁻¹) | (S)-2-Phenoxypropionic acid (Predicted Wavenumber, cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | 3000-2850 | Stretching |
| C=O (Carboxylic Acid) | ~1710 | ~1710 | Stretching |
| C=C (Aromatic) | 1600-1450 | 1600-1450 | Stretching |
| C-O (Ether) | ~1240 | ~1240 | Asymmetric Stretching |
| C-O (Carboxylic Acid) | ~1300 | ~1300 | Stretching |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is the most powerful technique for distinguishing between enantiomers in solution. Enantiomers will produce mirror-image CD spectra. For 2-Phenoxypropionic acid, electronic transitions in the aromatic chromophore will give rise to CD signals. Based on data from the structurally similar 2-phenylpropionic acid, we can predict the general appearance of the CD spectra.[1]
Table 4: Predicted Electronic Circular Dichroism (ECD) Data
| Enantiomer | Predicted λmax (nm) | Predicted Sign of Cotton Effect |
| This compound | ~220, ~190 | Positive/Negative (Opposite to S) |
| (S)-2-Phenoxypropionic acid | ~220, ~190 | Negative/Positive (Opposite to R) |
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic comparison of (R)- and (S)-2-Phenoxypropionic acid.
Caption: Workflow for the comparative spectroscopic analysis of enantiomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
-
Objective: To resolve the signals of the (R) and (S) enantiomers.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Prepare separate solutions of this compound and (S)-2-Phenoxypropionic acid in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10 mg/mL.
-
Acquire standard ¹H NMR spectra for each enantiomer to serve as a reference.
-
To a new NMR tube containing a solution of the racemic mixture (or one of the enantiomers), add a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in small increments (e.g., 0.1 molar equivalents at a time).
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Acquisition:
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Observe the splitting of signals (particularly the methine proton) as the chiral solvating agent is added.
-
The separation of the signals (Δδ) is indicative of the degree of chiral recognition.
-
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy
-
Objective: To obtain the vibrational spectra and observe the chiroptical effects.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.
-
Sample Preparation:
-
Prepare solutions of each enantiomer in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration of approximately 0.1 M.
-
Use a sample cell with an appropriate path length (e.g., 100 µm).
-
-
Data Acquisition:
-
Acquire the IR spectrum for each enantiomer.
-
Acquire the VCD spectrum for each enantiomer. This typically requires a longer acquisition time than a standard IR spectrum.
-
Acquire a background spectrum of the solvent in the same cell.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectra.
-
Compare the IR spectra of the two enantiomers; they should be nearly identical.
-
Compare the VCD spectra; they should be mirror images of each other.
-
Electronic Circular Dichroism (ECD) Spectroscopy
-
Objective: To measure the differential absorption of circularly polarized light by the enantiomers.
-
Instrumentation: A dedicated CD spectropolarimeter.
-
Sample Preparation:
-
Prepare solutions of each enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration that gives a maximum absorbance of approximately 1.0 in the wavelength range of interest. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Use a quartz cuvette with a path length of 1 cm.
-
-
Data Acquisition:
-
Scan the wavelength range from approximately 300 nm to 190 nm.
-
Acquire a baseline spectrum of the solvent in the same cuvette.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Plot the molar ellipticity [θ] or the difference in molar extinction coefficient (Δε) as a function of wavelength.
-
The ECD spectra of the (R) and (S) enantiomers should be mirror images.
-
This guide provides a foundational framework for the spectroscopic comparison of (R)- and (S)-2-Phenoxypropionic acid. The successful differentiation and characterization of these enantiomers rely on the application of chiroptical techniques, particularly Circular Dichroism, and the use of chiral auxiliaries in NMR spectroscopy.
References
A Comparative Guide to the Quantification of (R)-2-Phenoxypropionic Acid
For researchers, scientists, and drug development professionals engaged in the study and application of chiral compounds, the accurate and precise quantification of enantiomers is paramount. This guide provides a comprehensive cross-validation of analytical methods for the quantification of (R)-2-Phenoxypropionic acid, a significant chiral intermediate. We will delve into a comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, presenting supporting experimental data, detailed protocols, and visual workflows to facilitate informed method selection.
Comparison of Quantification Methods
The selection of an appropriate analytical technique for the quantification of this compound is contingent on factors such as required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of chiral HPLC and GC-MS methods.
| Parameter | Chiral HPLC with UV Detection | GC-MS with Derivatization |
| Principle | Enantioselective separation on a chiral stationary phase followed by UV detection. | Separation of derivatized enantiomers based on their volatility and mass-to-charge ratio. |
| Selectivity | High, dependent on the chiral stationary phase. | Very high, based on both chromatographic separation and mass fragmentation patterns. |
| Sensitivity | Moderate (typically µg/mL range). | High to very high (can reach ng/mL to pg/mL levels). |
| **Linearity (R²) ** | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% for impurity testing |
| Sample Preparation | Simple dissolution and filtration. | More complex, requires derivatization to increase volatility. |
| Instrumentation | Standard HPLC system with a UV detector and a chiral column. | GC system coupled with a Mass Spectrometer. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be longer due to derivatization, but with fast GC runs. |
| Cost | Lower initial and operational costs. | Higher initial and maintenance costs. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using Chiral HPLC and GC-MS are outlined below. These protocols are based on established methods for similar phenoxypropionic acid derivatives and can be adapted for specific laboratory conditions.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method allows for the direct separation and quantification of the (R) and (S) enantiomers of 2-Phenoxypropionic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1]
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, (R,R) ULMO, or similar).[1][2]
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and acetic acid (e.g., 90:10:1 v/v/v). The mobile phase composition may need optimization depending on the chiral column used. For instance, a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 85:15:0.1 v/v/v) is also common.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 254 nm or 275 nm.[1]
-
Injection Volume: 5 - 10 µL.[1]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Analysis:
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
References
Inter-laboratory Validation of (R)-2-Phenoxypropionic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the chiral separation of (R)-2-Phenoxypropionic acid. While a formal inter-laboratory validation study with multiple laboratories analyzing the same sample was not identified in the public domain, this document collates and compares data from various independent studies to offer insights into the different analytical approaches and their performance. The focus is on High-Performance Liquid Chromatography (HPLC), the most prevalent technique for the enantioselective analysis of this compound, which is crucial due to the differential biological activity of its enantiomers, with the (R)-isomer being the active herbicide.
Comparison of Chiral HPLC Methods
The separation of (R)- and (S)-2-Phenoxypropionic acid enantiomers is primarily achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly employed. The choice of the specific CSP and the mobile phase composition significantly influences the retention and resolution of the enantiomers.
Below is a summary of different HPLC methods reported in various studies. This data allows for a comparison of the conditions used and the performance achieved in single-laboratory settings.
Table 1: Comparison of Chromatographic Conditions for Chiral Separation of 2-Phenoxypropionic Acid and its Derivatives
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | 2-Phenoxypropionic acid derivatives | 2-(Phenoxy)propionate derivatives | 2(2-Chlorophenoxy) Propionic Acid |
| Chiral Stationary Phase (CSP) | Chiralcel OD (Cellulose phenylcarbamate derivative) | Chiralcel OK (Cellulose cinnamyl ester derivative) | CHIROBIOTIC TAG (Teicoplanin A-glycopeptide) |
| Column Dimensions | 25 cm x 4.6 mm i.d. | 25 cm x 4.6 mm i.d. | 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase | n-hexane/isopropanol/formic acid (90:10:1, v/v/v) | Not specified for the acid, various for esters | 0.1 wt% ammonium acetate in methanol |
| Flow Rate | 0.5 mL/min | Not specified | 1 mL/min |
| Detection | UV, 254 nm | UV, 254 nm | UV, 254 nm |
| Column Temperature | Ambient | Ambient | 25 °C |
| Reference |
Table 2: Reported Performance Data for Chiral Separations of Phenoxypropionic Acids
| Performance Metric | Method using Chiralcel OD | Method using Chiralcel OK |
| Separation Factor (α) | Varies with derivative | Varies with derivative |
| Resolution (Rs) | Varies with derivative | Varies with derivative |
| Observations | The chlorine substitution in the phenyl ring and the alcohol moiety in the ester of the compounds have a significant influence on the separation. | The separation factors and resolution factors were consistent with the enantiomeric ratios from lipase resolution. |
| Reference |
It is important to note that direct comparison of performance metrics such as resolution and separation factor is challenging as they are highly dependent on the specific derivative of 2-phenoxypropionic acid being analyzed.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized experimental protocols based on the collated studies for the chiral HPLC analysis of 2-phenoxypropionic acid.
Protocol 1: Chiral HPLC with Polysaccharide-Based CSP (e.g., Chiralcel OD)
1. Materials and Reagents:
- Racemic 2-Phenoxypropionic acid standard
- (R)- and (S)-2-Phenoxypropionic acid standards (for peak identification)
- HPLC-grade n-hexane
- HPLC-grade isopropanol
- Formic acid
2. Instrumentation:
- HPLC system equipped with a UV detector
- Chiralcel OD column (25 cm x 4.6 mm i.d.)
3. Chromatographic Conditions:
- Mobile Phase: n-hexane/isopropanol/formic acid (90:10:1, v/v/v)
- Flow Rate: 0.5 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Sample Preparation:
- Prepare a stock solution of racemic 2-phenoxypropionic acid in the mobile phase (e.g., 1 mg/mL).
- Prepare individual solutions of the (R)- and (S)-enantiomers for peak identification.
5. Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the individual enantiomer solutions to determine their respective retention times.
- Inject the racemic solution and record the chromatogram.
- Calculate the separation factor (α) and resolution (Rs) between the two enantiomeric peaks.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for implementing and troubleshooting analytical methods.
Caption: A generalized workflow for an inter-laboratory validation study.
Signaling Pathway of Chiral Recognition
The enantioselective separation on a chiral stationary phase is governed by the differential interactions between the enantiomers and the chiral selector.
Caption: Simplified diagram of chiral recognition on a stationary phase.
A Comparative Guide to the Synthesis of (R)-2-Phenoxypropionic Acid
For researchers and professionals in drug development and fine chemical synthesis, the efficient and stereoselective production of chiral molecules like (R)-2-Phenoxypropionic acid is of paramount importance. This guide provides an objective comparison of various synthesis routes for this compound, supported by experimental data, to aid in the selection of the most suitable method based on specific laboratory or industrial needs.
This compound and its derivatives are crucial intermediates in the manufacturing of herbicides and other pharmaceuticals. The key challenge in their synthesis lies in achieving high enantiomeric purity. This comparison covers chemical synthesis from chiral precursors, kinetic resolution of racemic mixtures, and biocatalytic methods.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the quantitative data for different synthesis routes to this compound and its closely related derivatives.
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric/Optical Purity | Reference |
| Chemical Synthesis | L-Alanine | NaNO₂, KI, HCl, Phenol | 74.9% (molar conversion) | Not specified | [1] |
| L-Lactic Acid | Et₃N, TEBAC, p-toluenesulfonyl chloride, Hydroquinone | 72.4% | 97.9% optical purity | [2] | |
| Kinetic Resolution | (R,S)-2-Phenoxypropionic acid methyl ester | Immobilized Lipase (Aspergillus oryzae) | 50.8% (conversion) | 99.5% e.e. (of substrate) | [3] |
| Racemic heterocyclic amines | (R)-2-phenoxypropionyl chloride | Not specified | 99.4% e.e. (of S-enantiomer) | [4] | |
| Biocatalysis | This compound | Beauveria bassiana | Not applicable | Not applicable | [5][6] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Chemical Synthesis from L-Alanine
This two-step synthesis involves the conversion of L-alanine to S-2-chloropropionic acid, followed by an etherification reaction.
-
Step 1: Synthesis of S-2-chloropropionic acid:
-
Step 2: Synthesis of this compound:
Asymmetric Synthesis from L-Lactic Acid
This method synthesizes (R)-(+)-2-(4-hydroxyphenoxy)propionic acid through a series of reactions that result in an inversion of stereochemistry.
-
Step 1: Esterification and Sulfonylation:
-
Step 2: Etherification and Hydrolysis:
Enzymatic Kinetic Resolution
This highly selective method is used to resolve a racemic mixture of 2-phenoxypropionic acid methyl ester.
-
Enzyme Immobilization:
-
Lipase from Aspergillus oryzae is covalently immobilized on a primary amino resin (LX-1000HA).[3]
-
-
Resolution Reaction:
-
The immobilized lipase is used to catalyze the enantioselective hydrolysis of (R,S)-2-phenoxypropionic acid methyl ester.
-
Optimal reaction conditions are pH 7.5, 30°C, and a substrate concentration of 500 mM.[3]
-
This method provides high enantiomeric excess of the unreacted (S)-ester and allows for the recovery of the active immobilized enzyme, which retained 87.3% of its activity after 15 cycles.[3]
-
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the chemical synthesis and enzymatic resolution of this compound.
Caption: Generalized workflow for the chemical synthesis of this compound.
Caption: Generalized workflow for the enzymatic kinetic resolution of this compound ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Enantiomeric Divide: A Comparative Guide to the Pharmacokinetics of (R)- and (S)-2-Phenoxypropionic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the pharmacokinetic profiles of (R)- and (S)-2-phenoxypropionic acid. While specific comparative studies on these enantiomers are not extensively available in the public domain, this guide extrapolates expected pharmacokinetic behaviors based on the well-documented stereoselective disposition of the broader class of 2-arylpropionic acids.
The therapeutic efficacy and safety of chiral drugs can be significantly influenced by the unique physiological handling of each enantiomer. In the case of 2-phenoxypropionic acid, a member of the 2-arylpropionic acid class of compounds, understanding the pharmacokinetic differences between its (R) and (S) enantiomers is crucial for optimizing its potential therapeutic applications. This guide synthesizes the general principles of stereoselective pharmacokinetics observed in this class to infer the likely disposition of (R)- and (S)-2-phenoxypropionic acid.
Expected Pharmacokinetic Differences: A Tabular Overview
Based on the general behavior of 2-arylpropionic acids, the following table outlines the anticipated pharmacokinetic parameters for the individual enantiomers of 2-phenoxypropionic acid. It is important to note that these are projected values and require confirmation through direct experimental studies.
| Pharmacokinetic Parameter | (R)-2-Phenoxypropionic Acid | (S)-2-Phenoxypropionic Acid | Rationale for Expected Difference |
| Absorption | Generally, passive absorption is not significantly stereoselective. However, involvement of transporters could introduce differences. | ||
| Cmax (Maximum Plasma Concentration) | Potentially Lower | Potentially Higher | Differences may arise from stereoselective first-pass metabolism. |
| Tmax (Time to Cmax) | Similar | Similar | Expected to be similar if absorption mechanism is primarily passive. |
| Distribution | Stereoselectivity in plasma protein binding is common for this class. | ||
| Vd (Volume of Distribution) | Potentially Higher | Potentially Lower | The enantiomer with lower protein binding ((R)-enantiomer is often less bound) will have a larger volume of distribution. |
| Protein Binding | Lower | Higher | The (S)-enantiomer often exhibits higher affinity for plasma proteins like albumin. |
| Metabolism | Subject to Chiral Inversion | Primarily direct elimination | A key feature of many 2-arylpropionic acids is the unidirectional metabolic inversion of the (R)-enantiomer to the pharmacologically more active (S)-enantiomer. |
| Excretion | Differences in metabolism will lead to different excretion profiles. | ||
| t1/2 (Half-life) | Shorter (apparent) | Longer | The half-life of the (R)-enantiomer can appear shorter due to its conversion to the (S)-enantiomer. |
| CL (Clearance) | Higher (apparent) | Lower | Apparent clearance of the (R)-enantiomer is influenced by both its elimination and its inversion to the (S)-form. |
The Critical Role of Chiral Inversion
A pivotal aspect of the pharmacokinetics of many 2-arylpropionic acids is the unidirectional chiral inversion of the (R)-enantiomer to the (S)-enantiomer. This metabolic process can have profound pharmacological implications, as the (S)-enantiomer is often the more biologically active form. This conversion effectively makes the (R)-enantiomer a prodrug of the (S)-enantiomer. The extent of this inversion can vary significantly between species and even between different drugs within the same class.
Experimental Protocols
To definitively determine the pharmacokinetic parameters of (R)- and (S)-2-phenoxypropionic acid, a well-designed in vivo study is essential. Below is a generalized experimental protocol that could be employed.
Objective: To compare the pharmacokinetic profiles of (R)- and (S)-2-phenoxypropionic acid following oral administration in a relevant animal model (e.g., rats).
Materials:
-
This compound (high purity)
-
(S)-2-Phenoxypropionic acid (high purity)
-
Racemic 2-phenoxypropionic acid
-
Suitable vehicle for oral administration
-
Animal model (e.g., male Sprague-Dawley rats)
-
Equipment for blood sampling (e.g., catheters, syringes)
-
Analytical instrumentation for enantioselective quantification (e.g., chiral HPLC-MS/MS)
Methodology:
-
Animal Acclimatization and Dosing:
-
House animals under standard laboratory conditions with free access to food and water.
-
Fast animals overnight before dosing.
-
Divide animals into three groups to receive either the (R)-enantiomer, the (S)-enantiomer, or the racemic mixture at a defined dose.
-
Administer the compounds orally via gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from a suitable site (e.g., tail vein, jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a stereoselective analytical method (e.g., chiral liquid chromatography-tandem mass spectrometry) to quantify the plasma concentrations of both (R)- and (S)-2-phenoxypropionic acid.
-
Analyze the plasma samples to determine the concentration-time profiles for each enantiomer in each dosing group.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters for each enantiomer, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
In the group that received the (R)-enantiomer, calculate the extent of chiral inversion to the (S)-enantiomer.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of a typical pharmacokinetic study designed to compare the enantiomers of a chiral compound.
Caption: Workflow for a comparative pharmacokinetic study of enantiomers.
Conclusion
While direct comparative pharmacokinetic data for (R)- and (S)-2-phenoxypropionic acid is limited, the established principles for the 2-arylpropionic acid class provide a strong framework for predicting their stereoselective disposition. Key anticipated differences lie in plasma protein binding, metabolic pathways—particularly the chiral inversion of the (R)-enantiomer—and consequently, their clearance and half-lives. The provided experimental protocol and workflow diagram offer a clear roadmap for researchers to conduct the necessary studies to elucidate the precise pharmacokinetic profiles of these enantiomers, a critical step in the rational development of 2-phenoxypropionic acid for any potential therapeutic use.
Safety Operating Guide
Proper Disposal of (R)-2-Phenoxypropionic Acid in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of (R)-2-Phenoxypropionic acid, tailored for researchers, scientists, and drug development professionals. The primary disposal method for small laboratory quantities involves neutralization followed by collection as hazardous waste, as direct drain disposal is not recommended for phenoxy-class compounds.[1][2]
Key Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[3][4][5]
-
Ventilation: All steps of the disposal process should be conducted in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of dust or vapors.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5] Absorb liquid spills with an inert material like sand or vermiculite before collection.[1][6]
Neutralization and Disposal Parameters
For the safe neutralization of acidic waste in a laboratory context, specific quantitative guidelines should be followed. The table below summarizes these key parameters.
| Parameter | Guideline/Value | Notes |
| Applicability | Small laboratory quantities (<100g or <25mL concentrated solution) | For larger quantities, consult your institution's Environmental Health & Safety (EHS) office.[7] |
| Initial Dilution Ratio | 1 part acid to 10 parts cold water | Always add the acid slowly to the water, never the other way around, to control heat generation.[3][8] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or 5-10% Sodium Carbonate (Na₂CO₃) | Weak bases are preferred for a more controlled reaction and to prevent excessive heat or gas generation.[3] |
| Target pH Range | 6.0 - 8.0 | Use pH paper or a calibrated pH meter to confirm the solution is neutral before final collection.[3] |
| Post-Neutralization Flush | At least 20 parts water | This applies only if local regulations were to permit drain disposal; for this compound, it's used for rinsing equipment.[3][8] |
| Final Disposal Method | Collect in a labeled hazardous waste container | Due to its chemical class, the neutralized solution should not be poured down the drain.[1][9] |
Experimental Protocol for Neutralization and Disposal
This protocol details the step-by-step methodology for safely neutralizing and preparing this compound for disposal.
1. Preparation and Personal Protective Equipment (PPE):
-
Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Perform the entire procedure within a certified chemical fume hood.[3]
-
Prepare a large beaker (at least 20 times the volume of the acid solution) containing cold water for dilution. An ice bath is recommended to manage heat generation.[8]
2. Dilution:
-
If starting with solid this compound, slowly dissolve it in a minimal amount of a suitable solvent or water to create a solution.
-
Slowly and carefully add the acidic solution to the large volume of cold water, aiming for a 1:10 acid-to-water ratio.[3]
-
Stir the solution continuously during dilution. Never add water directly to the acid.
3. Neutralization:
-
While continuing to stir the diluted acid solution, slowly add a weak base, such as sodium bicarbonate (powder) or a 5-10% solution of sodium carbonate, in small increments.[3]
-
Be aware that this reaction will generate carbon dioxide gas and heat. A slow addition rate is crucial to prevent foaming over and to control the temperature.[3]
4. pH Monitoring:
-
Periodically pause the addition of the base to check the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is stable within the neutral range of 6.0 to 8.0.[3]
5. Waste Collection and Final Disposal:
-
Once neutralized, transfer the solution into a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound solution" and list the components.
-
Do not dispose of the neutralized solution down the sanitary sewer.[1]
-
Arrange for pickup of the waste container by your institution's certified hazardous waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Phenoxypropionic acid(940-31-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling (R)-2-Phenoxypropionic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Phenoxypropionic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This compound is known to cause skin, eye, and respiratory irritation[1][2][3].
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 are required to protect against splashes and dust[2][4][5]. A face shield may be necessary for larger quantities or when there is a significant splash hazard. |
| Skin Protection | Chemical-resistant gloves should be worn to prevent skin contact[1][2][5]. The specific glove material should be selected based on the concentration and amount of the substance being handled. Always inspect gloves for integrity before use and use proper removal techniques[4][5]. Wear a lab coat or other protective clothing to prevent skin exposure[1][2]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[1][4]. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][2][6]. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following step-by-step plan outlines the key procedures.
Experimental Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Protocol:
1. Preparation and Handling:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to keep airborne concentrations low[1][4].
-
Safe Handling Practices : Avoid contact with skin and eyes[4]. Do not breathe in dust, vapor, mist, or gas[1]. Wash hands thoroughly after handling and before breaks[2][4].
2. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area[2][4].
-
Store away from incompatible substances such as strong oxidizing agents[7].
3. Waste Disposal:
-
Solid Waste : Contaminated solid waste, such as gloves and weighing paper, should be treated as hazardous waste[8]. Sweep up any solid spills and place the material into a suitable, closed container for disposal[4].
-
Liquid Waste : Aqueous solutions containing this compound may be considered hazardous waste, particularly if the pH is low. Do not dispose of this chemical down the drain without neutralization and approval from your institution's Environmental Health and Safety (EHS) office. For acidic waste, neutralization with a suitable base to a pH between 6.0 and 8.0 may be a required pretreatment step before final disposal[8][9].
-
Container Disposal : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name[10]. Store sealed waste containers in a designated hazardous waste accumulation area for pickup by an approved waste contractor[8].
4. Emergency Procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2].
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2].
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][11].
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[2][11].
-
Spills : In case of a spill, evacuate the area. For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a container for disposal[4][10]. Ensure the spill area is thoroughly cleaned. For large spills, contact your institution's EHS office for assistance[12].
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-Phenoxypropionic acid(940-31-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. fishersci.ie [fishersci.ie]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 940-31-8 Name: 2-phenoxypropionic acid [xixisys.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
